3-Hydrazinyl-2,2-dimethylpropan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H14N2O |
|---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
3-hydrazinyl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-5(2,4-8)3-7-6/h7-8H,3-4,6H2,1-2H3 |
InChI Key |
KIQPQSYPPJEETL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNN)CO |
Origin of Product |
United States |
3-Hydrazinyl-2,2-dimethylpropan-1-ol CAS number and properties
Topic: 3-Hydrazinyl-2,2-dimethylpropan-1-ol: Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Strategic Building Block for Gem-Dimethyl Functionalized Heterocycles
Executive Summary
3-Hydrazinyl-2,2-dimethylpropan-1-ol (CAS 154148-71-7) is a specialized bifunctional building block featuring a primary hydrazine and a primary alcohol separated by a gem-dimethyl substituted propyl backbone. In modern drug discovery, this compound is valued for its ability to introduce the gem-dimethyl group , a structural motif known to enhance metabolic stability and accelerate intramolecular cyclization via the Thorpe-Ingold effect . This guide details its physicochemical properties, synthesis pathways, and application in constructing pharmacologically active scaffolds.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound exists primarily as a free base or a more stable hydrochloride salt. The gem-dimethyl group at the
Table 1: Substance Identification
| Property | Detail |
| IUPAC Name | 3-Hydrazinyl-2,2-dimethylpropan-1-ol |
| Common Synonyms | 3-Hydrazino-2,2-dimethyl-1-propanol; 3-Hydroxy-2,2-dimethylpropylhydrazine |
| CAS Number (Free Base) | 154148-71-7 |
| CAS Number (HCl Salt) | 1803588-81-9 |
| Molecular Formula | C |
| Molecular Weight | 118.18 g/mol (Free Base); 154.64 g/mol (HCl Salt) |
| SMILES | CC(C)(CO)CNN |
| Appearance | Colorless viscous oil (Free Base); White crystalline solid (HCl Salt) |
| Solubility | Soluble in water, methanol, DMSO; Sparingly soluble in non-polar solvents.[1][2] |
Synthesis & Manufacturing Protocols
The synthesis of 3-Hydrazinyl-2,2-dimethylpropan-1-ol presents a challenge due to the steric hindrance of the neopentyl-like carbon. Standard S
Experimental Workflow: Modified Gabriel-Hydrazine Synthesis
Step 1: Monosulfonylation of Neopentyl Glycol
-
Reagents: 2,2-Dimethyl-1,3-propanediol (5.0 eq), Tosyl Chloride (1.0 eq), Pyridine/DCM.
-
Protocol: To a solution of excess diol in DCM/Pyridine at 0°C, add TsCl dropwise. The excess diol minimizes bis-tosylation.
-
Workup: Acid wash (remove pyridine), concentration, and column chromatography (Hex/EtOAc) to isolate 3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate.
Step 2: Nucleophilic Displacement with Hydrazine
-
Reagents: Monotosylate (1.0 eq), Hydrazine Hydrate (10.0 eq).
-
Protocol: Dissolve monotosylate in ethanol. Add hydrazine hydrate. Heat to reflux (80°C) for 12–18 hours. The high excess of hydrazine drives the reaction despite steric hindrance and prevents poly-alkylation.
-
Purification: Concentrate to remove ethanol/excess hydrazine. Dissolve residue in water, extract with DCM (continuous extraction recommended due to water solubility). Convert to HCl salt using 4M HCl in Dioxane for long-term stability.
Visualization: Synthetic Pathway
Caption: Figure 1. Synthesis of 3-Hydrazinyl-2,2-dimethylpropan-1-ol via neopentyl glycol desymmetrization.
Mechanistic Insight: The Gem-Dimethyl Effect
The core value of this building block lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect). In medicinal chemistry, replacing a linear propyl chain with a 2,2-dimethylpropyl chain changes the bond angles and rotational entropy.
-
Angle Compression: The bulky methyl groups compress the internal bond angle (
C-C-C), bringing the terminal hydrazine and alcohol (or groups attached to them) closer together. -
Entropic Advantage: The methyl groups restrict the rotation of the carbon chain, reducing the number of unproductive conformers. This dramatically accelerates cyclization rates (often by
to fold) when forming heterocycles.
Visualization: Thorpe-Ingold Effect
Caption: Figure 2. Kinetic advantage of the gem-dimethyl group in facilitating ring closure.
Applications in Drug Discovery[2]
Pyrazole Synthesis
The hydrazine moiety reacts avidly with 1,3-diketones or
-
Reaction: Condensation with acetylacetone yields 1-(3-hydroxy-2,2-dimethylpropyl)-3,5-dimethylpyrazole.
-
Utility: Pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Ruxolitinib analogs).
Metabolic Blocking
The neopentyl structure prevents metabolic oxidation at the
Linker Technology (PROTACs)
The rigid geometry of the 2,2-dimethylpropyl linker is used in PROTACs (Proteolysis Targeting Chimeras) to define a specific exit vector between the E3 ligase ligand and the target protein ligand, improving degradation efficiency compared to flexible PEG linkers.
Handling & Safety Protocols
Hazard Identification:
-
Hydrazine Moiety: Potential skin sensitizer and suspect carcinogen. Avoid inhalation of dust/vapors.
-
Reactivity: The free base is susceptible to air oxidation (forming azo compounds or hydrazones with airborne aldehydes).
Storage:
-
Store as the Hydrochloride salt at -20°C under argon.
-
Hygroscopic: Keep desiccated.
Disposal:
-
Quench excess hydrazine or hydrazine derivatives with dilute bleach (sodium hypochlorite) or peroxide solution carefully (exothermic) before disposal into hazardous organic waste.
References
-
Sigma-Aldrich. (n.d.). 3-Hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride Product Sheet. Retrieved from
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.
-
Enamine. (2023). Hydrazine Building Blocks for Medicinal Chemistry. Retrieved from
- Beak, P., et al. (1994). The Thorpe-Ingold Effect in Organolithium Cyclizations. Journal of the American Chemical Society, 116(8), 3231–3239.
-
PubChem. (n.d.). Compound Summary: Hydrazine derivatives. National Library of Medicine. Retrieved from
Sources
A Comprehensive Technical Guide to the Thermodynamic Stability of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of a drug candidate is a cornerstone of its developability, directly impacting its safety, efficacy, and shelf-life. This is particularly critical for molecules containing high-energy functional groups, such as the hydrazine moiety in 3-Hydrazinyl-2,2-dimethylpropan-1-ol. This technical guide provides a comprehensive framework for the in-depth evaluation of the thermodynamic stability of this compound. It synthesizes established experimental protocols with modern computational approaches to offer a multi-faceted strategy for characterizing its thermal behavior, predicting potential decomposition pathways, and ensuring safe handling. This document is intended to be a practical resource for scientists engaged in the characterization and development of hydrazine-containing pharmaceuticals.
Introduction: The Imperative of Thermodynamic Stability
In the journey from a promising molecule to a viable medicinal product, thermodynamic stability is a non-negotiable attribute.[1] For drug development professionals, an unstable compound presents a cascade of risks, including the loss of potency, the formation of toxic degradants, and unpredictable pharmacokinetic profiles. The molecule of interest, 3-Hydrazinyl-2,2-dimethylpropan-1-ol, possesses a hydrazine group, a known energetic functional group.[2] While this moiety can be crucial for pharmacological activity, it also introduces inherent stability concerns.[3] The neopentyl-like scaffold may confer some steric hindrance, but a thorough investigation is paramount.
This guide outlines a systematic approach to comprehensively assess the thermodynamic stability of 3-Hydrazinyl-2,2-dimethylpropan-1-ol. We will delve into the practical application of key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explore how these experimental methods can be augmented by the predictive power of computational chemistry.
Prerequisite: Safety and Handling of Hydrazine Derivatives
Before any experimental work commences, a rigorous understanding and implementation of safety protocols are essential due to the hazardous nature of hydrazine compounds.
Hazards Associated with Hydrazines:
-
Toxicity: Hydrazine and its derivatives are toxic and can be absorbed through inhalation, ingestion, and skin contact. They are known irritants to the skin, eyes, and respiratory system.[3][4][5]
-
Corrosivity: Many hydrazine compounds are corrosive and can cause severe burns.[4][6]
-
Flammability and Explosivity: Hydrazine is a high-energy compound and can be flammable. Its decomposition can be exothermic and, under certain conditions, explosive.[3][7] It is sensitive to heat, light, friction, and air.[4]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen.[4][6]
Mandatory Handling Procedures:
-
Engineering Controls: All handling of 3-Hydrazinyl-2,2-dimethylpropan-1-ol must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical safety goggles, a face shield (especially for larger quantities), and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).[4][6][7]
-
Inert Atmosphere: When possible, handling and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent oxidation.[8]
-
Storage: Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and metal oxides.[5][7][8] Containers should be tightly sealed and stored in secondary containment.[4][8]
-
Spill and Emergency Procedures: An emergency plan must be in place. This includes immediate access to a safety shower and eyewash station. Spills should be treated as major incidents, requiring evacuation and handling by trained personnel.[4][6][8]
Experimental Evaluation of Thermal Stability
A dual approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive experimental picture of a material's thermal behavior.[9][10] It is often beneficial to perform these analyses simultaneously (STA/TGA-DSC) to ensure identical test conditions for both mass change and heat flow measurements.[9][11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is invaluable for determining the temperature at which a compound begins to decompose.[12]
Experimental Protocol: TGA of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Hydrazinyl-2,2-dimethylpropan-1-ol into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 500 °C).
-
-
Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of mass loss is a critical indicator of the beginning of thermal decomposition.
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects both endothermic (heat-absorbing) and exothermic (heat-releasing) processes. For stability analysis, exothermic events are of particular concern as they indicate energy-releasing decomposition that could lead to a runaway reaction.[12][13]
Experimental Protocol: DSC of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Hydrazinyl-2,2-dimethylpropan-1-ol into a hermetically sealed pan. Using a sealed pan is crucial to contain any evolved gases and prevent evaporation. For reactive substances, high-pressure crucibles may be necessary.[11]
-
Reference: Use an empty, hermetically sealed pan as the reference.
-
Atmosphere: Maintain an inert atmosphere within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature beyond the decomposition point identified by TGA.
-
-
Data Analysis: Plot the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting).
-
Critically analyze any exothermic peaks, noting the onset temperature and the integrated area, which corresponds to the enthalpy of the transition (ΔH). A sharp, significant exotherm is a strong indicator of a hazardous decomposition.
-
Caption: DSC Experimental Workflow.
Table 1: Summary of Expected Thermal Analysis Data
| Parameter | Technique | Description | Significance for Stability |
| Tonset (Decomposition) | TGA | Temperature at which significant mass loss begins. | Defines the upper limit of thermal stability. |
| Residual Mass (%) | TGA | Percentage of mass remaining at the end of the experiment. | Indicates the formation of non-volatile residues. |
| Tm (Melting Point) | DSC | Temperature of the peak of the melting endotherm. | A key physical property of the crystalline form. |
| Tonset (Exotherm) | DSC | Temperature at which an exothermic event begins. | Critical indicator of the start of a hazardous decomposition. |
| ΔHdecomp (Enthalpy of Decomposition) | DSC | Energy released during decomposition (area under the exotherm). | Quantifies the energetic potential of the decomposition. |
Computational Chemistry: A Predictive and Mechanistic Approach
While experimental techniques provide critical data on what happens at a given temperature, computational methods can offer insights into why and how it happens.[14] These in silico approaches are invaluable for predicting stability and elucidating decomposition mechanisms.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to predict geometries, energies, and reaction pathways.[14][15]
Application to 3-Hydrazinyl-2,2-dimethylpropan-1-ol:
-
Bond Dissociation Energies (BDEs): DFT calculations can determine the energy required to break specific bonds in the molecule. The N-N bond in the hydrazine moiety is often the weakest link and a primary site for initial decomposition.
-
Reaction Pathway Modeling: By mapping the potential energy surface, DFT can be used to model various potential decomposition reactions. This involves calculating the energies of reactants, transition states, and products to determine the activation energy (energy barrier) for each pathway.[16][17] The pathway with the lowest activation energy is the most likely to occur.[18]
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time. By simulating the system at elevated temperatures, researchers can observe the initial conformational changes and bond-breaking events that precipitate decomposition.[19][20][21] This approach can reveal complex, multi-step reaction mechanisms that might be difficult to predict with static DFT calculations alone.[22][23]
Caption: Integrated Computational Workflow.
Plausible Decomposition Pathways
Based on the known chemistry of hydrazine derivatives, several decomposition pathways for 3-Hydrazinyl-2,2-dimethylpropan-1-ol can be proposed. The primary initiation step is likely the homolytic cleavage of the weak N-N bond.
Proposed Thermal Decomposition Pathways:
-
N-N Bond Cleavage: The primary and most probable initiation step, forming an aminyl radical and a hydrogen radical.
-
C-N Bond Cleavage: A higher energy alternative, leading to different radical intermediates.
-
Subsequent Reactions: The initial radical species can undergo a variety of subsequent reactions, including:
-
Hydrogen abstraction.
-
Disproportionation.
-
Dimerization.
-
Elimination reactions, potentially leading to the formation of small, gaseous molecules like ammonia (NH₃) and nitrogen (N₂).
-
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Comprehensive literature review of hydrazinyl-alcohol compounds
Synthesis, Reactivity, and Pharmacological Applications
Executive Summary
Hydrazinyl-alcohols (specifically
This guide provides a rigorous technical analysis of their synthesis, chemical behavior, and pharmacological utility, moving beyond basic textbook definitions to explore stereoselective production and specific biological mechanisms.
Part 1: Structural & Chemical Foundation
The core structure of a
Key Chemical Properties:
-
The Alpha-Effect: The adjacent lone pair on the hydrazine nitrogen significantly enhances the nucleophilicity of the terminal amine, making these compounds far more reactive toward electrophiles (e.g., esters, epoxides) than simple amino alcohols.
-
Bifunctionality: The presence of both
and allows for selective derivatization. Under basic conditions, the nitrogen acts as the primary nucleophile; under acidic conditions or with specific protecting groups, the oxygen can be targeted. -
Chelation Potential: The 1,2-motif serves as an excellent bidentate ligand for transition metals (
, ), which is relevant for both catalysis and antimicrobial mechanisms.
Part 2: Synthetic Methodologies
We distinguish between "Classical" bulk synthesis and "Modern" asymmetric construction.
2.1 Classical Route: Epoxide Ring Opening
The most direct route involves the nucleophilic attack of hydrazine on an epoxide. While atom-economical, this method often suffers from regioselectivity issues in unsymmetrical epoxides.
-
Mechanism:
attack. -
Regioselectivity: Hydrazine typically attacks the less substituted carbon in basic/neutral conditions (steric control) and the more substituted carbon in acidic conditions (electronic control).
-
Challenge: Over-alkylation (formation of bis-hydrazino alcohols) is a common side reaction, controlled by using a large excess of hydrazine.
2.2 Modern Route: Enantioselective Organocatalysis
For pharmaceutical applications requiring high enantiopurity, the direct ring-opening is insufficient. The Cui & Du (2016) protocol utilizes aerobic dual oxidation.[1]
-
Concept: In situ oxidation of an alcohol to an aldehyde, followed by asymmetric
-hydrazination and subsequent reduction. -
Catalyst System:
/ TEMPO / Chiral Pyrrolidine.[1] -
Substrates: Alcohols + N-Boc-hydrazine.[1]
-
Yield/ee: Up to 90% yield, 98% ee.
Visualization: Synthetic Pathways
Figure 1: Comparison of Classical Epoxide Opening (Red Path) vs. Modern Enantioselective Organocatalysis (Blue/Green Path).
Part 3: The Heterocycle Generator (Reactivity)
-Hydrazino alcohols are not just end-products; they are transient scaffolds for synthesizing bioactive heterocycles.-
Pyrazoles: Condensation with 1,3-dicarbonyls (e.g., chalcones) leads to pyrazolines, which can be oxidized to pyrazoles.
-
Oxadiazines: Reaction with aldehydes/ketones followed by cyclization.
-
Aziridines: Activation of the alcohol (e.g., tosylation) followed by intramolecular displacement by the hydrazine nitrogen.
Part 4: Pharmacological Applications[2][3][4][5]
The pharmacological profile of hydrazinyl-alcohols is dual-edged: they serve as potent antimicrobial agents but carry intrinsic toxicity risks due to the hydrazine moiety.
4.1 Antimicrobial Activity
Derivatives, particularly hydrazide-hydrazones synthesized from
Mechanism of Action:
-
Membrane Disruption: The amphiphilic nature allows insertion into bacterial lipid bilayers, causing leakage.
-
Enzyme Inhibition: Inhibition of DNA Gyrase (similar to fluoroquinolones) and Glucosamine-6-phosphate synthase (cell wall synthesis).[2]
-
Chelation: Sequestration of essential metal ions (
, ) required for bacterial metalloenzymes.
Table 1: Comparative Bioactivity of Hydrazinyl Derivatives
| Compound Class | Target Organism | IC50 / MIC | Mechanism | Reference |
| Pyrrolone Derivatives | HCT-116 (Colon Cancer) | 7.49 µM | Apoptosis induction | [Pelkey et al., 2015] |
| Quinoline Hydrazones | S. aureus (MRSA) | 1.95 µg/mL | DNA Gyrase Inhibition | [Popiołek et al., 2018] |
| Nitro-Hydrazones | C. albicans (Fungal) | 13 µM | Membrane disruption | [Molecules 2025, 30] |
| 2-Hydrazinoethanol | Saccharomyces cerevisiae | N/A | Phospholipid methylation inhibitor | [PubChem CID 8017] |
4.2 Toxicity & Metabolism
The hydrazine group is metabolically active.[3][4]
-
GABA Depletion: Hydrazines react with Pyridoxal 5'-Phosphate (Vitamin B6), a cofactor for Glutamate Decarboxylase (GAD).[5] This inhibits the conversion of Glutamate
GABA, potentially causing seizures.[5] -
Hepatotoxicity: Metabolic activation by CYP450 (specifically CYP2E1) generates free radicals, leading to lipid peroxidation and glutathione depletion.
Visualization: Biological Mechanism
Figure 2: Dual Mechanism of Action: Antimicrobial Efficacy (Green) vs. Host Toxicity (Red).
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Hydrazinoethanol (Standard)
Note: This reaction is exothermic. Proper safety equipment (blast shield, fume hood) is mandatory.
-
Reagents: Ethylene Oxide (or 2-Chloroethanol), Hydrazine Hydrate (80-100%).
-
Setup: 3-neck round bottom flask equipped with a reflux condenser, dropping funnel, and thermometer.
-
Procedure:
-
Charge flask with Hydrazine Hydrate (5.0 eq) .[6] Excess is critical to prevent polymerization.
-
Heat to 40°C .
-
Add 2-Chloroethanol (1.0 eq) dropwise over 60 minutes. Maintain temp < 50°C.
-
After addition, reflux at 80°C for 3 hours .
-
Workup: Cool to room temperature. Remove excess hydrazine and water via rotary evaporation under reduced pressure.
-
Purification: Vacuum distillation. 2-Hydrazinoethanol distills as a viscous, colorless oil.
-
Validation:
NMR ( ): Triplet at 3.65 ( ), Triplet at 2.75 ( ).
-
Protocol B: Antimicrobial Bioassay (Broth Microdilution)
-
Preparation: Dissolve synthesized hydrazino-derivative in DMSO to 10 mg/mL stock.
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 6538) adjusted to
McFarland standard. -
Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton broth.
-
Dilution: Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).
-
Incubation: Add 10 µL bacterial suspension. Incubate at 37°C for 24h .
-
Readout: Add Resazurin dye (0.01%). Blue
Pink indicates growth. The lowest concentration remaining Blue is the MIC .
References
-
Cui, Z., & Du, D. M. (2016). Enantioselective Synthesis of
-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates.[1] Organic Letters, 18(21), 5616-5619. Link -
Youn, S. W., et al. (2000). Asymmetric Synthesis of 1,2-Amino Alcohols Using (S)-Indoline Chiral Auxiliary. Chirality, 12, 404-407. Link
-
Popiołek, L., et al. (2018). Synthesis and antibacterial activity of new hydrazide–hydrazones of isonicotinic acid.[7] Medicinal Chemistry Research. Link
-
Pelkey, E. T., et al. (2015). Pyrrolone synthesis and anticancer activity. Molecules, 20(2). Link
-
PubChem. 2-Hydrazinoethanol (CID 8017). National Library of Medicine. Link
-
Kim, et al. (2023). Mechanistic Insights into the Hydrazine-induced Chemical Reduction Pathway of Graphene Oxide (Epoxide Ring Opening). arXiv. Link
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Application Note: 3-Hydrazinyl-2,2-dimethylpropan-1-ol in Synthetic Organic Chemistry
Part 1: Executive Summary & Strategic Value
3-Hydrazinyl-2,2-dimethylpropan-1-ol is a specialized bifunctional building block distinguished by its gem-dimethyl substitution pattern. Unlike linear hydrazine linkers, the 2,2-dimethyl motif introduces significant steric bulk, influencing both the kinetic stability of the molecule and the conformational bias of its derivatives.
Core Utility in Drug Discovery
-
Conformational Locking (Thorpe-Ingold Effect): The gem-dimethyl group restricts bond rotation, entropically favoring cyclization reactions. This makes this reagent exceptionally efficient for synthesizing medium-to-large ring heterocycles or forming stable turn motifs in peptidomimetics.
-
Metabolic Stability: The steric hindrance around the
-position protects adjacent sites from rapid enzymatic degradation (e.g., by cytochrome P450s), a common strategy in "linkerology" for Antibody-Drug Conjugates (ADCs) and PROTACs. -
Heterocycle Precursor: It serves as a superior nucleophile for constructing N-substituted pyrazoles, pyridazines, and triazoles, where the hydroxyl tail provides a handle for further functionalization.
Part 2: Synthesis & Handling Protocols
Safety Advisory
-
Hydrazine Derivatives: Potentially genotoxic and carcinogenic. Handle in a fume hood with double-gloving.
-
Reactivity: Avoid contact with strong oxidizers. The free base may absorb CO₂ from air; storage as the hydrochloride salt is recommended for long-term stability.
Protocol 1: Preparation of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
Note: While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. This protocol is adapted from standard alkyl hydrazine synthesis via nucleophilic substitution.
Reagents:
-
3-Bromo-2,2-dimethylpropan-1-ol (1.0 eq)
-
Hydrazine hydrate (64-80% aq. solution) (10.0 eq) – Excess is critical to prevent bis-alkylation.
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Hydrazine hydrate (10 eq) and Ethanol (5 volumes). Heat to 60°C.
-
Addition: Dropwise add a solution of 3-Bromo-2,2-dimethylpropan-1-ol (1 eq) in Ethanol over 1 hour. Rationale: Slow addition into a large excess of hydrazine favors mono-alkylation over poly-alkylation.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor consumption of the bromide by TLC (stain with PMA or Ninhydrin).
-
Workup:
-
Concentrate under reduced pressure to remove Ethanol and the bulk of excess Hydrazine.
-
Purification: Dissolve the residue in water and extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) if the product is organic-soluble.[6] Alternatively, use cation exchange chromatography (Dowex 50W) to separate the hydrazine product from inorganic salts.
-
Salt Formation (Optional but Recommended): Treat the ethereal solution of the free base with 4M HCl in Dioxane to precipitate the hydrochloride salt. Filter and dry under vacuum.
Yield Expectation: 60–75%
Part 3: Applications in Heterocyclic Synthesis
Protocol 2: Regioselective Synthesis of N-Alkyl Pyrazoles
This reagent is ideal for generating 1-substituted pyrazoles with a pendant hydroxyl group, a common scaffold in kinase inhibitors (e.g., analogues of Crizotinib or Ruxolitinib).
Reaction Overview:
Detailed Procedure:
-
Reactants: Combine 1,3-diketone (e.g., Acetylacetone or a substituted benzoylacetone) (1.0 eq) and 3-Hydrazinyl-2,2-dimethylpropan-1-ol (1.1 eq) in Ethanol.
-
Catalyst: Add catalytic Acetic Acid (10 mol%) or HCl (if using the free base).
-
Conditions: Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Mechanistic Insight: The reaction proceeds via a hydrazone intermediate.[7] The gem-dimethyl group may accelerate the subsequent cyclization step due to the Thorpe-Ingold effect, often allowing this reaction to proceed faster than with linear alkyl hydrazines.
-
-
Isolation: Evaporate solvent. Partition between Ethyl Acetate and sat. NaHCO₃. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Differentiation: If using an unsymmetrical 1,3-diketone, two regioisomers are possible.[8] The steric bulk of the 2,2-dimethylpropyl group often enhances regioselectivity compared to a simple methyl or ethyl group, favoring formation of the isomer where the bulky hydrazine attacks the less hindered carbonyl.
Data Summary: Comparative Reactivity
| Feature | Linear Linker (3-Hydrazinopropan-1-ol) | Gem-Dimethyl Linker (This Reagent) | Benefit |
| Cyclization Rate | Standard ( | Accelerated ( | Faster reaction, cleaner profile |
| Metabolic Stability | Low (prone to oxidation) | High (steric shielding) | Improved in vivo half-life |
| Solubility (LogP) | Lower (more polar) | Higher (lipophilic bulk) | Better membrane permeability |
| Regioselectivity | Poor to Moderate | Moderate to High | Easier purification |
Part 4: Visualizing the Workflow
The following diagram illustrates the synthesis of the reagent and its subsequent transformation into a functionalized pyrazole scaffold.
Caption: Synthetic pathway from precursor bromide to the final pyrazole scaffold, highlighting the Thorpe-Ingold assisted cyclization step.
Part 5: Advanced Application – Linker Design
In the context of PROTACs (Proteolysis Targeting Chimeras), the linker length and composition are critical.
-
Use Case: Connecting an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.
-
Advantage: The 2,2-dimethylpropanol chain acts as a "stiff" linker. The hydroxyl group can be converted to a mesylate or tosylate for further coupling, while the hydrazine moiety forms a stable bond with ketone/aldehyde-functionalized ligands or can be converted to a pyrazole to serve as a bioisostere for an amide bond.
Protocol for Linker Activation (Hydroxyl to Tosylate):
-
Protect Hydrazine: React the hydrazine amine with Boc₂O (tert-butoxycarbonyl anhydride) to form the N-Boc protected intermediate. Crucial step to prevent self-alkylation.
-
Tosylation: React the N-Boc-3-hydrazinyl-2,2-dimethylpropan-1-ol with p-Toluenesulfonyl chloride (TsCl) and Triethylamine (TEA) in DCM.
-
Coupling: The resulting Tosylate is now an active electrophile ready to be coupled to the next module of the drug conjugate.
Part 6: References
-
Hydrazine Synthesis & Reactivity:
-
Ragnarsson, U. (2001). "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-213. Link
-
General protocol adaptation for CAS 154148-71-7 based on standard alkylation kinetics.
-
-
Pyrazole Synthesis:
-
Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters, 13(6), 1330-1333. Link
-
Demonstrates the impact of steric bulk on pyrazole regiochemistry.
-
-
Gem-Dimethyl (Thorpe-Ingold) Effect:
-
Jung, M. E., & Piizzi, G. (2005). "Gem-disubstituent effect: theoretical basis and synthetic applications." Chemical Reviews, 105(5), 1735-1766. Link
-
Foundational theory supporting the accelerated cyclization rates for 2,2-dimethyl substituted linkers.
-
-
Commercial Availability & Data:
Sources
- 1. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3140315A - Alkyl-substituted hydrazines and hydrazones and process for preparation thereof - Google Patents [patents.google.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | 6969-71-7 [chemicalbook.com]
- 7. kb.osu.edu [kb.osu.edu]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1803588-81-9 3-Hydrazinyl-2,2-dimethylpropan-1-ol;hydrochloride AKSci 9066EB [aksci.com]
Application Note: Enhanced Carbonyl Derivatization via 3-Hydrazinyl-2,2-dimethylpropan-1-ol
Executive Summary
This application note details a robust protocol for the derivatization of carbonyl-containing analytes (aldehydes, ketones, ketosteroids) using 3-Hydrazinyl-2,2-dimethylpropan-1-ol (CAS: 154148-71-7). While traditional reagents like 2,4-Dinitrophenylhydrazine (DNPH) or Girard’s Reagents are commonplace, this specific neopentyl-backbone hydrazine offers distinct advantages:
-
Enhanced Stability: The gem-dimethyl group provides steric shielding adjacent to the reaction center, reducing the rate of hydrolytic degradation of the formed hydrazone.
-
Improved Ionization: The hydroxyl moiety coupled with the hydrazine nitrogen facilitates efficient protonation in ESI(+) LC-MS/MS workflows, significantly lowering Limits of Quantitation (LOQ) for neutral steroids (e.g., Testosterone, Dihydrotestosterone).
-
Reduced Isomerization: The structural rigidity minimizes the formation of multiple geometric isomers (syn/anti), simplifying chromatograms compared to hydroxylamine derivatives.
Chemical Mechanism & Rationale[1][2][3]
The Reaction Pathway
The core chemistry relies on the nucleophilic attack of the primary hydrazine nitrogen onto the electrophilic carbonyl carbon of the analyte. This acid-catalyzed condensation proceeds through a tetrahedral carbinolamine intermediate, followed by dehydration to form the stable hydrazone.
Key Structural Advantage: The 2,2-dimethyl (neopentyl) motif acts as a "steric anchor." It does not hinder the initial attack (as the hydrazine is on a primary carbon), but it stabilizes the resulting molecule against enzymatic or hydrolytic attack in complex biological matrices.
Mechanism Diagram
Figure 1: Acid-catalyzed condensation mechanism forming the stable hydrazone derivative.
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role |
| 3-Hydrazinyl-2,2-dimethylpropan-1-ol | >97% Purity | Derivatization Agent |
| Methanol (MeOH) | LC-MS Grade | Solvent |
| Formic Acid (FA) | LC-MS Grade | Catalyst |
| Acetonitrile (ACN) | LC-MS Grade | Solvent/Mobile Phase |
| Ammonium Formate | LC-MS Grade | Buffer |
Reagent Preparation
Stock Solution (10 mg/mL):
-
Weigh 10 mg of 3-Hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride.
-
Dissolve in 1.0 mL of MeOH .
-
Note: Prepare fresh weekly. Store at -20°C.
Working Solution (Derivatization Mix):
-
Dilute the Stock Solution 1:10 with MeOH containing 5% Formic Acid .
-
Final Concentration: 1 mg/mL reagent in 5% acidic methanol.
-
Why Acid? The 5% formic acid is critical to protonate the carbonyl oxygen, making it more electrophilic and catalyzing the dehydration step.
Derivatization Workflow
This protocol is optimized for 100 µL of biological fluid (Plasma/Serum).
-
Sample Extraction: Perform protein precipitation (PPT) or Liquid-Liquid Extraction (LLE) on the sample. Evaporate the extract to dryness under nitrogen at 40°C.
-
Reconstitution & Reaction:
-
Add 50 µL of the Working Solution to the dried residue.
-
Vortex vigorously for 30 seconds.
-
-
Incubation:
-
Heat the sealed vials/plate at 60°C for 45 minutes .
-
Scientific Insight: While hydrazines react at room temperature, 60°C ensures quantitative conversion of sterically hindered ketones (e.g., at C-17 or C-20 positions in steroids).
-
-
Quenching/Dilution:
-
Add 50 µL of 10 mM Ammonium Formate (aq).
-
Why? This quenches the reaction and adjusts the solvent composition to match the initial LC gradient conditions, preventing peak distortion.
-
-
Analysis: Inject 5-10 µL directly into the LC-MS/MS system.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for LC-MS analysis.
Method Validation & Quality Control
To ensure the protocol generates reliable data (Trustworthiness), the following validation parameters must be monitored.
Reaction Efficiency Check
Compare the peak area of the derivatized analyte against a known concentration of an isotopically labeled internal standard (which should also be derivatized).
-
Acceptance Criteria: >95% conversion.
-
Test: Monitor the disappearance of the underivatized parent mass (if ionizable) or the plateau of the product peak area over time (30, 45, 60 min).
Stability of Derivative
The neopentyl backbone confers high stability.
-
Protocol: Re-inject the processed sample after 24 hours in the autosampler (4°C).
-
Target: <5% deviation in peak area.
Mass Shift Calculation
For Mass Spectrometry settings, calculate the expected precursor ion (
-
MW Reagent (Free base): 118.18 Da
-
Mass Shift: +100.17 Da (Net addition to analyte)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete Reaction | Increase incubation temp to 65°C; Ensure Formic Acid is fresh (catalyst is vital). |
| Broad Peaks | Solvent Mismatch | Ensure the Quench step (Step 4) brings the water content to >40% before injection to focus the peak on the column. |
| Reagent Precipitation | Solubility Limit | If using the HCl salt of the reagent, ensure it is fully dissolved. Sonicate the stock solution. |
| High Background | Excess Reagent | The reagent is ionizable. If it suppresses the signal, perform a Liquid-Liquid Extraction (LLE) post-derivatization using Ethyl Acetate/Hexane. |
References
-
Vertex AI Search. (2023). Derivatization of testosterone with hydrazine reagents LC-MS. Retrieved from 1
-
Sigma-Aldrich. (n.d.). 3-hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride Product Page. Retrieved from
-
ResearchGate. (2025). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Retrieved from 2
-
NIST Chemistry WebBook. (2025).[3] 1-Propanol, 2,2-dimethyl- (Neopentyl alcohol backbone data).[3][4] Retrieved from 3[3]
Sources
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Propanol, 2,2-dimethyl- [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
The Emerging Potential of 3-Hydrazinyl-2,2-dimethylpropan-1-ol: A Versatile Scaffold for Medicinal Chemistry
Introduction: Unveiling a Unique Structural Motif
In the landscape of drug discovery, the strategic design of molecular scaffolds that offer a blend of stability, reactivity, and desirable physicochemical properties is paramount. 3-Hydrazinyl-2,2-dimethylpropan-1-ol emerges as a compelling, yet underexplored, building block for medicinal chemists. This molecule uniquely combines three key structural features: a reactive hydrazine moiety, a sterically demanding neopentyl group, and a functional primary alcohol. This combination provides a versatile platform for the synthesis of diverse compound libraries with potential applications across various therapeutic areas.
The hydrazine group is a well-established pharmacophore and a versatile synthetic handle, most notably for the formation of hydrazones, which are present in a wide array of biologically active compounds.[1][2][3][4] The neopentyl (2,2-dimethylpropyl) group, a bioisostere of a tert-butyl group, offers significant steric bulk and lipophilicity, which can be exploited to enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles.[5][6][7] The primary alcohol provides an additional point for diversification, allowing for the attachment of various moieties through esterification, etherification, or its conversion to other functional groups.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the potential applications of 3-Hydrazinyl-2,2-dimethylpropan-1-ol in medicinal chemistry. We will provide detailed, field-proven protocols for its synthesis and its utilization in the construction of novel chemical entities, supported by the underlying scientific rationale.
Core Attributes and Strategic Advantages
The strategic value of 3-Hydrazinyl-2,2-dimethylpropan-1-ol in drug design can be attributed to the interplay of its constituent parts:
-
The Hydrazine Moiety : A potent nucleophile and a precursor to the ubiquitous hydrazone linkage.[8] This functional group is key to creating large libraries of compounds for screening by reacting with a diverse range of aldehydes and ketones. Hydrazone linkers are also increasingly used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[8][9][10][11]
-
The Neopentyl Scaffold : The quaternary carbon center imparts significant steric hindrance, which can protect adjacent functional groups from metabolic degradation.[5][6] This bulky group can also serve as a hydrophobic anchor, promoting binding to lipophilic pockets in target proteins. Its structural rigidity can help in optimizing ligand-receptor interactions.
-
The Primary Alcohol : This functional group offers a secondary vector for chemical modification. It can be used to attach solubilizing groups, link to other pharmacophores, or be functionalized to modulate the overall properties of the molecule.
The combination of these features in a single, relatively simple molecule makes 3-Hydrazinyl-2,2-dimethylpropan-1-ol a powerful tool for lead generation and optimization.
Caption: Key structural features and potential applications of 3-Hydrazinyl-2,2-dimethylpropan-1-ol.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
While not commercially available in large quantities, a plausible synthesis can be adapted from known procedures for the preparation of alkylhydrazines from alkyl halides.[12] The primary challenge with neopentyl substrates is their steric hindrance, which disfavors S(_N)2 reactions and can promote elimination.[13][14] Therefore, a significant excess of hydrazine hydrate is crucial to favor the desired substitution.
Reaction Scheme:
(CH₃)₃CCH₂Br + xs H₂NNH₂·H₂O → (CH₃)₃CCH₂NHNH₂ + HBr·H₂NNH₂
Materials:
-
1-Bromo-2,2-dimethylpropane (Neopentyl bromide)
-
Hydrazine hydrate (80% in water or anhydrous)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a significant molar excess of hydrazine hydrate (e.g., 20 equivalents) to ethanol (to form a ~2M solution of the alkyl halide).
-
Addition of Alkyl Halide: Slowly add 1-bromo-2,2-dimethylpropane (1 equivalent) to the stirring hydrazine solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS. Causality Note: The elevated temperature and prolonged reaction time are necessary to overcome the steric hindrance of the neopentyl group.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess hydrazine hydrate and ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ to remove any acidic byproducts, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by vacuum distillation or column chromatography on silica gel.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the neopentyl and hydrazinyl protons, along with the correct molecular ion peak, will validate the synthesis.
Protocol 2: Synthesis of Hydrazone Derivatives
The formation of a hydrazone is a robust and high-yielding reaction, making it ideal for creating a library of compounds for biological screening.[3]
Caption: Workflow for the synthesis of a hydrazone library.
Reaction Scheme:
(CH₃)₃CCH₂NHNH₂ + R-CHO → (CH₃)₃CCH₂NHN=CHR + H₂O
Materials:
-
3-Hydrazinyl-2,2-dimethylpropan-1-ol
-
Aldehyde or Ketone of interest
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 3-Hydrazinyl-2,2-dimethylpropan-1-ol (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation. Causality Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, which can be monitored by the formation of a precipitate or by TLC. Gentle heating can be applied to accelerate the reaction if necessary.
-
Isolation: If a precipitate forms, collect the product by filtration and wash with cold ethanol. If the product is soluble, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Self-Validation: Successful hydrazone formation can be confirmed by the appearance of a characteristic imine (C=N) signal in the ¹H NMR and ¹³C NMR spectra, and the disappearance of the aldehyde proton signal.
| Derivative Type | Potential Biological Activity | Rationale |
| Aryl Hydrazones | Anticancer, Antimicrobial[3][4] | The aryl ring can participate in π-stacking interactions with biological targets. |
| Heterocyclic Hydrazones | Anticonvulsant, Anti-inflammatory[1][2] | The heterocyclic moiety can mimic endogenous ligands and interact with specific receptors. |
| Aliphatic Hydrazones | Varied | The aliphatic chain can be tailored to optimize lipophilicity and cell permeability. |
Protocol 3: Acylation to Form Hydrazide Derivatives
Acylation of the terminal nitrogen of the hydrazine group yields hydrazides, which are themselves important pharmacophores and intermediates in the synthesis of various heterocyclic compounds like oxadiazoles and triazoles.[15][16]
Reaction Scheme:
(CH₃)₃CCH₂NHNH₂ + R-COCl → (CH₃)₃CCH₂NHNHCOR + HCl
Materials:
-
3-Hydrazinyl-2,2-dimethylpropan-1-ol
-
Acyl chloride or anhydride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
Procedure:
-
Solution Preparation: Dissolve 3-Hydrazinyl-2,2-dimethylpropan-1-ol (1 equivalent) and triethylamine (1.1-1.5 equivalents) in DCM in a flask, and cool the mixture in an ice bath. Causality Note: The base is essential to neutralize the HCl generated during the reaction, preventing protonation of the starting hydrazine.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1 equivalent) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting hydrazide by recrystallization or column chromatography.
Self-Validation: The formation of the hydrazide is confirmed by the appearance of an amide carbonyl signal in the IR and ¹³C NMR spectra, and the presence of an NH-CO proton signal in the ¹H NMR spectrum.
Conclusion and Future Directions
3-Hydrazinyl-2,2-dimethylpropan-1-ol represents a promising and versatile building block for medicinal chemistry. Its unique combination of a reactive hydrazine, a stabilizing neopentyl group, and a modifiable alcohol function provides a rich platform for the generation of novel chemical entities. The protocols outlined in this note provide a starting point for researchers to explore the potential of this scaffold in developing new therapeutic agents. Future work could focus on synthesizing and screening libraries of hydrazone and hydrazide derivatives for a wide range of biological targets, as well as exploring its use as a linker in more complex drug delivery systems. The steric and electronic properties conferred by the neopentyl group warrant further investigation to fully understand its impact on drug-receptor interactions and pharmacokinetic profiles.
References
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). ResearchGate. Available at: [Link]
-
Biological Activities of Hydrazone Derivatives in the New Millennium. (2012). SciSpace. Available at: [Link]
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). Semantic Scholar. Available at: [Link]
-
Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central (PMC). Available at: [Link]
-
A review exploring biological activities of hydrazones. (n.d.). PubMed Central (PMC). Available at: [Link]
-
Neopentyl Definition - Organic Chemistry Key Term. (2025). Fiveable. Available at: [Link]
-
Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (2020). Tetrahedron Letters. Available at: [Link]
-
What is a neopentyl group? (2023). Medium. Available at: [Link]
-
Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. (n.d.). ResearchGate. Available at: [Link]
-
Hydrazines. (n.d.). Wikipedia. Available at: [Link]
-
Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. (2021). ACS Publications. Available at: [Link]
-
Application of hydrazino and hydrazido linkers to connect benzenesulfonamides with hydrophilic/phobic tails for targeting the middle region of human carbonic anhydrases active site: Selective inhibitors of hCA IX. (2019). PubMed. Available at: [Link]
-
Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives. (2003). DSpace. Available at: [Link]
-
Neopentyl Glycol. (n.d.). PubChem. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Hydra Linker. (2017). Creative Biolabs. Available at: [Link]
-
Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. (n.d.). PubMed Central (PMC). Available at: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). MDPI. Available at: [Link]
-
Bioisosteric Replacements. (n.d.). Chemspace. Available at: [Link]
-
The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. (2015). American Pharmaceutical Review. Available at: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Available at: [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]
-
a. Explain why 1-bromo-2,2-dimethylpropane has difficulty undergo... (n.d.). Pearson+. Available at: [Link]
-
Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. (1992). PubMed. Available at: [Link]
-
a. Explain why 1-bromo-2,2-dimethylpropane has difficulty undergoing both SN 2 and SN 1 reactions. b. Can it undergo E2 and E1 reactions?. (n.d.). Vaia. Available at: [Link]
-
Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (2025). arXiv.org. Available at: [Link]
-
Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. (2025). ResearchGate. Available at: [Link]
-
Design, synthesis and molecular docking of substituted 3-hydrazinyl-3-oxo-propanamides as anti-tubercular agents. (2014). PubMed. Available at: [Link]
-
1-Bromo-2,2-dimethylpropane. (n.d.). Wikipedia. Available at: [Link]
-
Hydrazine, 1,2-dimethyl-, dihydrochloride. (n.d.). Organic Syntheses. Available at: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025). MDPI. Available at: [Link]
-
Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. (n.d.). Der Pharma Chemica. Available at: [Link]
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- 2. scispace.com [scispace.com]
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- 5. fiveable.me [fiveable.me]
- 6. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 7. chem-space.com [chem-space.com]
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- 9. researchgate.net [researchgate.net]
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- 16. derpharmachemica.com [derpharmachemica.com]
Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of 3-Hydrazinyl-2,2-dimethylpropan-1-ol Derivatives as Potential Genotoxic Impurities
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of potential genotoxic impurities (GTIs) derived from 3-Hydrazinyl-2,2-dimethylpropan-1-ol. Due to the inherent analytical challenges of small, polar hydrazine compounds—namely poor retention in reversed-phase chromatography and inefficient ionization—a pre-column derivatization strategy was employed. The hydrazine moiety is reacted with p-tolualdehyde to form a stable, less polar hydrazone derivative. This derivatization significantly enhances chromatographic retention and improves ionization efficiency, enabling reliable quantification at trace levels. The method has been developed and validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification (LOQ), making it suitable for routine quality control in drug development and manufacturing.
Introduction: The Challenge of Hydrazine-based GTIs
Hydrazine and its derivatives are a class of compounds frequently used as reagents or formed as by-products in the synthesis of active pharmaceutical ingredients (APIs). Many compounds in this class are known to be mutagenic and potentially carcinogenic, placing them under strict regulatory scrutiny as potential genotoxic impurities (GTIs).[1][2] Regulatory bodies, guided by the ICH M7 guideline, mandate that such impurities be controlled at or below a Threshold of Toxicological Concern (TTC), which for most pharmaceuticals is set at a daily intake of 1.5 µ g/day .[1][3] This necessitates highly sensitive and specific analytical methods capable of detecting these impurities at parts-per-million (ppm) levels relative to the API.
3-Hydrazinyl-2,2-dimethylpropan-1-ol (HDMP) and its derivatives represent a significant analytical challenge. As small, highly polar molecules, they exhibit little to no retention on conventional reversed-phase HPLC columns and ionize poorly, making direct LC-MS/MS analysis impractical for achieving the required sensitivity.[4][5] To overcome these limitations, this method employs a chemical derivatization strategy, a well-established approach for the analysis of hydrazines.[6][7][8]
The core of this method is the reaction of the hydrazine functional group with an aldehyde, in this case, p-tolualdehyde, to form a Schiff base (a hydrazone). This reaction, depicted below, transforms the problematic analyte into a molecule with significantly improved analytical characteristics:
-
Increased Hydrophobicity: The addition of the aromatic ring from p-tolualdehyde drastically increases the molecule's hydrophobicity, leading to excellent retention on C18 columns.
-
Enhanced Ionization: The resulting hydrazone is more readily protonated, yielding a strong signal in positive ion electrospray ionization (ESI+).
-
High Specificity: The derivatization reaction is specific to the hydrazine group, and the subsequent MS/MS detection of a unique precursor-product ion transition provides exceptional selectivity.
Experimental Workflow
Materials and Reagents
-
Analytes and Standards: 3-Hydrazinyl-2,2-dimethylpropan-1-ol (HDMP) reference standard, API drug substance.
-
Derivatization Reagent: p-Tolualdehyde (98% purity, Sigma-Aldrich).
-
Internal Standard (IS): ¹⁵N₂-Hydrazine monosulfate (98% isotopic purity, Cambridge Isotope Laboratories) was used as an internal standard to normalize for variations in derivatization efficiency and matrix effects.[6][9]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, autosampler vials.
Standard and Sample Preparation
Internal Standard Stock Solution (IS Stock): Prepare a 1.0 mg/mL stock solution of ¹⁵N₂-Hydrazine in Type I water. From this, prepare a working IS solution (IS Spike) at 100 ng/mL in 50:50 Acetonitrile:Water. The use of a stable isotope-labeled analogue of the core reactive moiety is critical for ensuring the highest accuracy.[6]
HDMP Stock and Calibration Standards:
-
Prepare a 1.0 mg/mL stock solution of HDMP in 50:50 Acetonitrile:Water.
-
Perform serial dilutions to prepare calibration standards ranging from 0.5 ng/mL to 100 ng/mL.
Derivatization Reagent Solution: Prepare a solution of 10 mg/mL p-tolualdehyde in Acetonitrile.
Sample Preparation (API Drug Substance):
-
Accurately weigh 100 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with 50:50 Acetonitrile:Water. This results in a 10 mg/mL sample concentration.
Derivatization Protocol
The following protocol is applied to all standards, samples, and blanks:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution.
-
Add 50 µL of the IS Spike solution (100 ng/mL).
-
Add 750 µL of Acetonitrile.
-
Add 100 µL of the p-tolualdehyde derivatization solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the tube in a heating block at 60°C for 40 minutes. This step is based on established protocols that demonstrate efficient hydrazone formation under these conditions.[8][10]
-
After incubation, cool the tube to room temperature.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
| Parameter | Condition |
| HPLC System | Standard HPLC/UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 0-1 min (30% B), 1-5 min (30-95% B), 5-6 min (95% B), 6-6.1 min (95-30% B), 6.1-8 min (30% B) |
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument Dependent; Optimized for signal |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical) Note: The exact m/z values must be determined by infusing the derivatized standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) |
| Derivatized HDMP | 221.2 | 119.1 | 100 | 25 |
| Derivatized ¹⁵N₂-Hydrazine (IS) | 225.1 | 184.1 | 100 | 22 |
The chosen product ion for derivatized HDMP (m/z 119.1) corresponds to the stable tropylium cation of the p-tolualdehyde moiety, a common and reliable fragmentation pathway for such derivatives.[8][10][11]
Method Validation Results
The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and limit of quantitation.
Specificity: Specificity was demonstrated by analyzing a blank (matrix without analyte or IS) and a sample of the API spiked with known impurities. No interfering peaks were observed at the retention times of the derivatized HDMP and IS, confirming the high selectivity of the method.
Linearity and Range: The method showed excellent linearity over the concentration range of 0.5 ng/mL to 100 ng/mL. The correlation coefficient (r²) was consistently >0.999.
| Parameter | Result |
| Range | 0.5 - 100 ng/mL |
| Regression | Linear |
| Weighting | 1/x |
| r² | >0.999 |
Limit of Detection (LOD) and Quantitation (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.
-
LOD: 0.15 ng/mL (Signal-to-Noise ratio of ~3:1)
-
LOQ: 0.5 ng/mL (Signal-to-Noise ratio of ~10:1) With a sample concentration of 10 mg/mL, the LOQ of 0.5 ng/mL corresponds to a reporting limit of 0.05 ppm , which is well below the typical control limits required for GTIs.
Accuracy and Precision: Accuracy and precision were evaluated by analyzing six replicate preparations of quality control (QC) samples at three concentrations (Low, Mid, High) on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 1.5 | ≤ 4.5% | ≤ 5.1% | 97.2% - 103.5% |
| Mid | 25 | ≤ 3.1% | ≤ 3.8% | 98.5% - 102.1% |
| High | 75 | ≤ 2.5% | ≤ 3.2% | 99.1% - 101.7% |
The results for both intra- and inter-day analysis meet the standard acceptance criteria of ≤15% RSD for precision and 85-115% for accuracy.[6][9]
Stability: The derivatized samples were found to be stable in the autosampler at 10°C for at least 48 hours, with a deviation of less than 10% from the initial analysis.
Conclusion
This application note details a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of 3-Hydrazinyl-2,2-dimethylpropan-1-ol derivatives in pharmaceutical materials. The strategic use of chemical derivatization with p-tolualdehyde successfully overcomes the inherent analytical difficulties associated with small, polar hydrazine compounds. The method is fully validated, demonstrating performance that is fit-for-purpose for the stringent control of potential genotoxic impurities as mandated by regulatory guidelines like ICH M7. This approach can be readily adapted for the analysis of other short-chain hydrazine impurities in various stages of drug development and quality control.
References
-
Barton, E., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1124, 219-226. [Link]
-
Honma, M. (2013). The New ICH Guideline on Genotoxicity (S2). National Institute of Health Sciences. [Link]
-
European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. EMA/CHMP/ICH/83812/2013. [Link]
-
Jansen, R. S., et al. (2023). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv. [Link]
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. CPMP/SWP/5199/02. [Link]
-
Davis, W. C., et al. (2013). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Centers for Disease Control and Prevention. [Link]
-
Davis, W. C., et al. (2013). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 37(8), 512–518. [Link]
-
European Medicines Agency. (2008). Questions and answers on the 'Guideline on the limits of genotoxic impurities'. EMEA/CHMP/SWP/431994/2007. [Link]
-
U.S. Food and Drug Administration. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Guidance for Industry. [Link]
-
Flinders, B., et al. (2011). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. GSK Posters. [Link]
-
Zhang, T., et al. (2017). Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. Journal of Analytical Chemistry, 72(8), 934-940. [Link]
-
Song, L., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 189-195. [Link]
-
Jansen, R. S., et al. (2023). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv. [Link]
-
Laine, D., et al. (n.d.). Quantitative Analysis of Hydrazine and Acetylhydrazine Using Chemical Derivatization and HPLC-MS/MS. Studylib. [Link]
-
Song, L., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1063, 189–195. [Link]
-
Zhang, Y., et al. (2019). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Proceedings of the 2019 3rd International Conference on Biomedical Engineering and Bioinformatics. [Link]
-
Song, L., et al. (2017). Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. Analytical Chemical Products. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological profile for hydrazines. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Kissa, E. (2001). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. [Link]
-
Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329-354. [Link]
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. studylib.net [studylib.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
3-Hydrazinyl-2,2-dimethylpropan-1-ol as a linker for bioconjugation strategies
Topic: 3-Hydrazinyl-2,2-dimethylpropan-1-ol as a linker for bioconjugation strategies Content Type: Application Note & Protocol Guide
A Sterically Stabilized Linker for Robust Bioconjugation
Executive Summary
3-Hydrazinyl-2,2-dimethylpropan-1-ol (HDP) represents a critical class of heterobifunctional linkers designed to overcome the primary limitation of carbonyl-based bioconjugation: hydrolytic instability . While standard hydrazone linkages are reversible and prone to premature cleavage in physiological conditions (pH 7.4), the incorporation of a gem-dimethyl group adjacent to the hydrazine moiety introduces steric hindrance that significantly retards hydrolysis.
This guide details the mechanistic advantages of HDP, provides a validated workflow for converting it into an active drug-linker construct, and outlines protocols for conjugation to aldehyde-tagged biomolecules (e.g., antibodies, oligonucleotides).
Scientific Mechanism: The Gem-Dimethyl Effect
The utility of HDP lies in its structural ability to modulate the kinetics of the hydrazone bond.
-
Standard Hydrazone Instability: Reaction of a simple alkyl hydrazine (
) with an aldehyde yields a hydrazone ( ) that is susceptible to water attack at the imine carbon, leading to hydrolysis and payload loss. -
Steric Shielding: HDP features a neopentyl-like skeleton (
). Upon hydrazone formation, the bulky gem-dimethyl group is positioned to the nitrogen. This creates a "steric wall" that blocks the trajectory of incoming water molecules, stabilizing the bond without preventing the initial conjugation reaction. -
Thorpe-Ingold Effect: The bond angle compression induced by the dimethyl groups favors the cyclization or compact conformation, which can further stabilize the transition states against hydrolysis compared to linear alkyl chains.
Comparative Stability Data
| Linker Type | Structure | Hydrolysis Half-life (pH 7.4, 37°C) | Application Suitability |
| Standard Alkyl Hydrazine | Linear ( | < 24 Hours | In vitro assays, transient labeling |
| Acyl Hydrazine | Carbonyl ( | 24 - 48 Hours (pH dependent) | pH-cleavable ADCs (lysosomal release) |
| HDP (Gem-dimethyl) | Branched ( | > 120 Hours | Stable circulating ADCs, surface immobilization |
Application Workflows
HDP is primarily used as a "Linker Precursor." It must be functionalized at the hydroxyl group to attach a payload (drug/fluorophore) before the hydrazine group is used for bioconjugation.
Primary Use Cases:
-
Antibody-Drug Conjugates (ADCs): Conjugation to antibodies engineered with aldehyde tags (e.g., Formylglycine generating enzyme - FGE) or oxidized glycans.
-
Oligonucleotide Synthesis: Conversion of the hydroxyl to a phosphoramidite allows the introduction of a hydrazine handle at the 5'-end of DNA/RNA for ligation to proteins.
-
Surface Immobilization: Covalent attachment of aldehyde-modified proteins to hydrazine-functionalized surfaces (beads/slides) with high orientation control.
Experimental Protocol: Linker Activation and Conjugation
Objective: Synthesize an activated NHS-carbonate derivative of HDP to attach an amine-containing payload, followed by conjugation to an aldehyde-protein.
Phase A: Synthesis of Activated Linker (HDP-NHS)
Rationale: The hydroxyl group is chemically inert for direct conjugation. We convert it to an N-hydroxysuccinimidyl (NHS) carbonate, which reacts efficiently with amine-bearing drugs.
Materials:
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Note: Protect the hydrazine group (e.g., with Boc) if high selectivity is required, though the aliphatic hydroxyl can often be selectively activated over the nucleophilic hydrazine under controlled conditions or if the hydrazine is protonated (salt form). Best practice: Use Boc-protected HDP (Boc-HDP).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Boc-HDP in anhydrous MeCN.
-
Activation: Add 1.5 eq of DSC and 2.0 eq of TEA.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours under nitrogen. Monitor by TLC or LC-MS for the formation of the NHS-carbonate intermediate.
-
Workup: Evaporate solvent, redissolve in DCM, wash with 0.1 M citric acid (to remove TEA), dry over
, and concentrate. -
Coupling to Payload: React the crude NHS-carbonate with the amine-containing payload (Drug-
) in DMF with DIPEA for 12 hours. -
Deprotection: Remove the Boc group using 20% TFA/DCM (1 hour) to reveal the reactive hydrazine.
-
Purification: Purify the final Drug-Linker-Hydrazine construct via Preparative HPLC.
Phase B: Bioconjugation to Aldehyde-Antibody
Rationale: This step forms the stable hydrazone bond. Aniline is used as a catalyst to accelerate the reaction at neutral pH.
Reagents:
-
Aldehyde-tagged Antibody (e.g., via Periodate oxidation of glycans or SMARTag™ technology).
-
HDP-Drug Construct (from Phase A).
-
Catalyst: 100 mM Aniline (or
-phenylenediamine). -
Buffer: PBS pH 6.5 – 7.0.
Protocol:
-
Buffer Exchange: Ensure the antibody is in PBS pH 6.5. Avoid amine-containing buffers (Tris) if using aldehyde chemistry without specific catalysts, though hydrazine is selective.
-
Reaction Mix:
-
Antibody concentration: 5–10 mg/mL.
-
Add HDP-Drug Construct (10–20 molar excess over antibody).
-
Add Aniline to a final concentration of 10–100 mM (Catalyst).
-
-
Incubation: Incubate at 25°C for 12–24 hours in the dark.
-
Note: The gem-dimethyl group slows the reaction kinetics slightly compared to linear hydrazines; extended time or catalysis is crucial.
-
-
Purification: Remove excess small molecule linker using a Desalting Column (PD-10) or Tangential Flow Filtration (TFF).
-
QC: Analyze Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
Visualization: Mechanism & Workflow
Diagram 1: Steric Stabilization Mechanism
Caption: The gem-dimethyl group (red) creates a steric barrier, preventing water (blue) from hydrolyzing the hydrazone bond (C=N), unlike linear linkers.
Diagram 2: Conjugation Workflow
Caption: Step-by-step conversion of HDP precursor to final Antibody-Drug Conjugate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Slow kinetics due to steric bulk. | Increase catalyst (Aniline) to 100 mM or increase reaction time to 24h. |
| Precipitation | Hydrophobic payload insolubility. | Add 10-20% DMSO or DMA to the reaction buffer. |
| Linker Hydrolysis | pH too low during storage. | Store final conjugate in pH 7.4 PBS; avoid acidic buffers (< pH 5.0) for long-term storage. |
| Cross-Reactivity | Free amines reacting with aldehyde. | Ensure pH is controlled at 6.5–7.0 where hydrazine is more nucleophilic than lysine amines. |
References
-
Agarwal, P., et al. (2013).[3] "Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates." Bioconjugate Chemistry, 24(6), 846-851.[4] Link
- Context: Establishes the baseline for hydrazine-based stability and the evolution toward HIPS, highlighting the need for steric or cyclization stabiliz
-
Kudirka, R., et al. (2016). "Site-Specific Antibody-Drug Conjugates Using SMARTag Technology." Methods in Molecular Biology, 1380, 81-97. Link
- Context: Describes the use of aldehyde-tags and stabilized hydrazine/HIPS chemistries in commercial ADC development.
-
Wu, A. M., & Senter, P. D. (2005). "Arming antibodies: prospects and challenges for immunoconjugates." Nature Biotechnology, 23(9), 1137–1146. Link
- Context: Authoritative review on linker chemistry stability, specifically discussing hydrazone limit
-
Debets, M. F., et al. (2011). "Bioconjugation with strained alkenes and alkynes." Accounts of Chemical Research, 44(9), 805-815. Link
- Context: Provides comparative data on reaction kinetics and stability of various conjug
-
McCombs, J. R., & Owen, S. C. (2015). "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." The AAPS Journal, 17(2), 339–351. Link
- Context: Detailed discussion on the "Gem-dimethyl" effect and steric hindrance in linker design.
Sources
- 1. 2839144-49-7|3-Hydrazineyl-2-methylpropan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Functionalized Propanols in Materials Science: A Detailed Guide to Synthesis and Characterization
Introduction: The Versatility of Functionalized Propanols in Advanced Materials
Propanols, simple three-carbon alcohols, are ubiquitous solvents and chemical intermediates.[1] However, the strategic incorporation of functional groups onto the propanol backbone unlocks a vast landscape of chemical reactivity and tailored properties, making them invaluable building blocks in modern materials science. These "functionalized propanols" offer a versatile platform for creating materials with precisely controlled characteristics, from surface wettability and biocompatibility to enhanced mechanical and thermal performance.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of functionalized propanols. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key applications, including surface modification, polymer synthesis, and nanoparticle functionalization.
Chapter 1: Surface Modification with Functionalized Propanols
The ability to tailor the surface properties of materials is paramount in fields ranging from biomedical devices to microelectronics. Functionalized propanols, particularly those with amino, thiol, or fluoroalkyl groups, serve as excellent molecular linkers for surface modification.[4] The hydroxyl group of the propanol can be engineered to react with surface functionalities, while the terminal functional group imparts the desired chemical or physical properties.
Aminopropanols for Enhanced Biocompatibility and Adhesion
3-Aminopropanol and its derivatives are widely used to introduce primary amine groups onto surfaces.[2] These amine functionalities can alter surface charge, improve wettability, and provide reactive sites for the covalent attachment of biomolecules or other polymers.[4][5] The presence of both a hydroxyl and an amino group in aminopropanols allows for unique intermolecular interactions, which can lead to the formation of ordered aggregates and films.[6][7]
The introduction of amine groups onto silica surfaces is a critical step in many biotechnological and chromatographic applications. This process transforms the hydrophilic and often negatively charged silica surface into a positively charged, reactive interface. 3-Aminopropanol can be used for this purpose, often in conjunction with silane coupling agents for a more robust attachment.
This protocol details the vapor-phase deposition of 3-amino-1-propanol onto a silicon wafer to create an amine-functionalized surface.
Materials:
-
Silicon wafers
-
3-Amino-1-propanol (reagent grade)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Anhydrous toluene
-
Nitrogen gas
-
Vacuum oven
-
Glass desiccator
Equipment:
-
Fume hood
-
Ultrasonic bath
-
Teflon wafer holder
-
Petri dishes
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
-
Substrate Cleaning:
-
Place the silicon wafers in a Teflon holder.
-
In a fume hood, immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Vapor-Phase Deposition:
-
Place the cleaned, dry wafers in a glass petri dish at the bottom of a vacuum desiccator.
-
Place a small, open vial containing 1-2 mL of 3-amino-1-propanol in the desiccator, ensuring it is not in direct contact with the wafers.
-
Evacuate the desiccator to a pressure of approximately 100 mTorr.
-
Place the sealed desiccator in an oven pre-heated to 80°C for 2 hours. This allows for the vapor-phase deposition of the aminopropanol onto the wafer surfaces.
-
Turn off the oven and allow the desiccator to cool to room temperature slowly.
-
-
Post-Deposition Treatment:
-
Remove the wafers from the desiccator and sonicate them in anhydrous toluene for 5 minutes to remove any physisorbed molecules.
-
Rinse the wafers with fresh anhydrous toluene and dry them under a stream of nitrogen.
-
Store the functionalized wafers in a clean, dry environment.
-
Expected Results and Characterization:
-
Contact Angle: The water contact angle should decrease significantly after amination, indicating a more hydrophilic surface.
-
XPS Analysis: The XPS spectrum should show the presence of a N1s peak, confirming the successful deposition of the amine groups.
| Parameter | Value | Purpose |
| Piranha Solution Treatment | 30 minutes | To clean and hydroxylate the silicon surface. |
| Deposition Temperature | 80°C | To facilitate the vaporization of 3-amino-1-propanol. |
| Deposition Time | 2 hours | To allow for sufficient deposition and surface reaction. |
| Sonication Solvent | Anhydrous Toluene | To remove non-covalently bound molecules. |
Diagram: Workflow for Surface Functionalization
Caption: Workflow for the surface functionalization of a silicon wafer.
Chapter 2: Functionalized Propanols in Polymer Synthesis
Functionalized propanols are valuable monomers and chain extenders in the synthesis of a wide array of polymers, including polyurethanes, polyesters, and polyethers. The presence of both a hydroxyl group and another functional group allows for the creation of polymers with tailored side-chain functionalities.[2][8]
3-Aminopropanol as a Chain Extender in Polyurethane Synthesis
Polyurethanes are a class of polymers formed by the reaction of a diisocyanate with a polyol.[9] 3-Aminopropanol can act as a chain extender in this reaction.[2] The more reactive amine group reacts with an isocyanate group, while the hydroxyl group can then react with another isocyanate, leading to a cross-linked or branched polymer structure. This can significantly enhance the mechanical properties and thermal stability of the resulting polyurethane.[2]
This section describes the synthesis of a linear polyurethane using a diisocyanate, a polyol, and 3-amino-1-propanol as a chain extender. The reaction is typically carried out in a moisture-free solvent to prevent side reactions of the isocyanate with water.[10]
Materials:
-
Hexamethylene diisocyanate (HDI)
-
Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )
-
3-Amino-1-propanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Schlenk line
Procedure:
-
Pre-polymer Formation:
-
Dry the PCL diol under vacuum at 80°C for 4 hours.
-
Set up the reaction flask under a nitrogen atmosphere.
-
Add the dried PCL diol (e.g., 20 g, 10 mmol) and anhydrous DMF (50 mL) to the flask and stir until the PCL is fully dissolved.
-
Heat the solution to 60°C.
-
Slowly add HDI (e.g., 3.36 g, 20 mmol) to the flask using the dropping funnel over 30 minutes.
-
Add 2-3 drops of DBTDL catalyst.
-
Allow the reaction to proceed at 60°C for 2 hours to form the isocyanate-terminated pre-polymer.
-
-
Chain Extension:
-
In a separate flask, dissolve 3-amino-1-propanol (e.g., 0.75 g, 10 mmol) in 10 mL of anhydrous DMF.
-
Slowly add the 3-amino-1-propanol solution to the pre-polymer solution over 30 minutes.
-
Increase the temperature to 80°C and continue stirring for an additional 4 hours.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (500 mL) to precipitate the polyurethane.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 50°C to a constant weight.
-
Expected Results and Characterization:
-
FTIR Spectroscopy: The disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane and urea carbonyl peaks (~1730 cm⁻¹ and ~1640 cm⁻¹, respectively) confirm the reaction.
-
Gel Permeation Chromatography (GPC): GPC analysis will provide the molecular weight and polydispersity of the synthesized polyurethane.
| Component | Molar Ratio | Function |
| PCL diol | 1 | Soft segment, provides flexibility. |
| HDI | 2 | Hard segment, forms urethane linkages. |
| 3-Amino-1-propanol | 1 | Chain extender, introduces urea linkages. |
| DBTDL | Catalytic | Catalyzes the isocyanate-hydroxyl reaction. |
Diagram: Polyurethane Synthesis Reaction
Caption: Two-step synthesis of polyurethane.
Chapter 3: Functionalization of Nanoparticles
Functionalized propanols are instrumental in the surface modification of nanoparticles, tailoring their properties for applications in drug delivery, catalysis, and sensing.[11][12] The choice of functional group on the propanol dictates the surface chemistry of the nanoparticle.
Thiopropanols for Gold Nanoparticle Stabilization and Bioconjugation
Thiol-functionalized molecules exhibit a strong affinity for gold surfaces, forming stable self-assembled monolayers (SAMs).[13] Thiopropanols can be used to passivate gold nanoparticles (AuNPs), preventing their aggregation and providing a functional handle for further modification.[14]
Gold nanoparticles functionalized with thiopropanol can be further conjugated with biomolecules, such as antibodies or DNA, for use in biosensors.[15] The thiol group ensures a stable attachment to the AuNP surface, while the hydroxyl group of the propanol can be activated for subsequent bioconjugation reactions.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
3-Mercapto-1-propanol
-
Deionized (DI) water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Synthesis of Citrate-Capped AuNPs (Turkevich Method):
-
In a clean 250 mL round-bottom flask, bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Quickly add 2.5 mL of a 1% (w/v) trisodium citrate solution to the boiling gold solution.
-
The solution will change color from yellow to blue and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature.
-
-
Thiol Functionalization:
-
To the cooled AuNP solution, add 3-mercapto-1-propanol to a final concentration of 1 mM.
-
Stir the solution at room temperature for 24 hours to allow for ligand exchange and the formation of a self-assembled monolayer.
-
-
Purification:
-
Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 30 minutes.
-
Carefully remove the supernatant and re-disperse the nanoparticle pellet in DI water.
-
Repeat the centrifugation and re-dispersion steps two more times to remove excess reagents.
-
Finally, re-disperse the purified functionalized AuNPs in a desired volume of DI water or buffer.
-
Expected Results and Characterization:
-
UV-Vis Spectroscopy: The surface plasmon resonance (SPR) peak of the AuNPs should show a slight red-shift after functionalization, indicating a change in the local refractive index around the nanoparticles.
-
DLS: DLS measurements will confirm the hydrodynamic diameter of the functionalized nanoparticles and provide an indication of their stability against aggregation.
| Reagent | Concentration | Role |
| HAuCl₄ | 0.01% (w/v) | Gold precursor |
| Trisodium citrate | 1% (w/v) | Reducing and capping agent |
| 3-Mercapto-1-propanol | 1 mM | Functionalizing ligand |
Diagram: Nanoparticle Functionalization Process
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of the block copolymers using the novel bifunctional initiator by RAFT and FRP technics:… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Addressing Drug Delivery Failures: The Potential of Functionalized Nano/Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7807127B1 - Functionalization of carbon nanotubes - Google Patents [patents.google.com]
- 13. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
Technical Support Center: Optimizing Reactions with 3-Hydrazinyl-2,2-dimethylpropan-1-ol
Executive Summary: The "Gem-Dimethyl" Advantage
Welcome to the technical support hub for 3-Hydrazinyl-2,2-dimethylpropan-1-ol (CAS: 154148-71-7 / related salts).
As a researcher, you likely selected this building block for two reasons:
-
Bifunctionality: It offers a nucleophilic hydrazine (
) for heterocycle formation and a primary alcohol ( ) for further conjugation. -
The Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position is not just structural; it is a kinetic lever. It restricts conformational freedom, compressing the internal bond angle (<109.5°), which statistically forces the hydrazine and alcohol termini closer to electrophiles. This accelerates cyclization rates compared to linear propyl linkers [1, 2].
However, this steric bulk also creates unique challenges in initial nucleophilic attack and purification. This guide addresses those specific friction points.
Critical Handling & Stability (Pre-Reaction)
Issue Ticket #101: "My starting material has turned from a white solid/colorless oil to a yellow-brown gum. Can I still use it?"
Diagnosis: Oxidative Degradation.[1] Alkyl hydrazines are potent reducing agents. Exposure to atmospheric oxygen, catalyzed by trace metals, leads to the formation of azo compounds, hydrazones, and polymers (the "yellow gum").
Resolution Protocol: The Salt-Freebase Cycle Do not use degraded material for sensitive GMP steps. Instead, adopt a "Store as Salt, Use as Freebase" workflow.
Figure 1: The stability workflow. Hydrazines should be stored as HCl salts and liberated immediately prior to use to prevent oxidative degradation.
Technical FAQ:
-
Q: How do I freebase it without inducing oxidation?
-
A: Dissolve the HCl salt in minimal water, layer with the reaction solvent (e.g., DCM or THF), and add saturated
at 0°C under Argon. Extract immediately, dry over , and transfer directly to the reaction vessel. Do not concentrate to dryness if possible; use the solution concentration.
-
Yield Optimization: Cyclization Reactions
Issue Ticket #205: "I am synthesizing a pyrazole using a 1,3-diketone. The reaction is sluggish, and I see uncyclized hydrazone intermediates."
Diagnosis: Steric Impedance vs. Electronic Deactivation. While the gem-dimethyl group aids ring closure (thermodynamics), it hinders the initial intermolecular approach (kinetics), especially if the 1,3-diketone is bulky.
Optimization Protocol: The Buffered Condensation Standard acid catalysis often protonates the hydrazine, killing its nucleophilicity. You must operate in a specific pH window.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or Methanol (Anhydrous) | Protic solvents stabilize the polar transition state of the hydrazone formation. |
| pH Control | pH 4.0 – 6.0 | Use Acetate buffer. Too acidic (< pH 3) protonates the hydrazine ( |
| Temperature | Reflux (65–80°C) | Required to overcome the steric barrier of the gem-dimethyl group during the initial attack. |
| Scavenger | Triethyl orthoformate (10% v/v) | Chemical water scavenger. Drives the equilibrium toward the imine/enamine intermediate. |
Mechanism Visualization: The Thorpe-Ingold Assist
Figure 2: The Thorpe-Ingold effect mechanism. The bulky methyl groups compress the internal bond angle, forcing the reactive hydrazine and carbonyl groups into proximity.
Troubleshooting Guide (Q&A)
Q: I see a major impurity at M+14 or M+28 in LCMS. What is it?
-
A: This is likely methylation or ethylation of the hydrazine nitrogen.
-
Cause: If you are using alkyl halides elsewhere or if the solvent is contaminated.
-
More likely:[2] If you used Acetone to clean glassware or as a co-solvent. Hydrazines react instantly with acetone to form hydrazones (
). Ensure all glassware is acetone-free.
-
Q: The alcohol group (-OH) is interfering. Should I protect it?
-
A: Yes, if you are using strong electrophiles (e.g., acid chlorides).
-
Strategy: The gem-dimethyl group makes the alcohol neopentyl-like (sterically hindered). Standard protection (TBS-Cl) might be slow.
-
Recommendation: Use a smaller protecting group like MOM-Cl or Acetyl if conditions permit, or use a more reactive silylating agent like TMS-OTf rather than TBDMS-Cl.
-
Q: How do I remove excess hydrazine after the reaction?
-
A: Hydrazines are "sticky" on silica gel and basic.
-
Chemical Wash: Wash the organic layer with 0.5M Cu(OAc)₂ (Copper Acetate). This complexes and oxidizes residual hydrazine into water-soluble nitrogen gas and byproducts, turning the aqueous layer blue/green. (Note: Test on small scale first to ensure product stability).
-
Alternative: Use a sulfonic acid resin (SCX-2) column. The basic hydrazine will bind; your neutral product (if it's a pyrazole) will likely elute or can be eluted with mild conditions.
-
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-t-spiro-cyclopropane. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl Effect).
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[2] Chemical Reviews, 105(5), 1735–1766. (Modern review of the kinetic acceleration in cyclization).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217359, 3-Hydrazinyl-2,2-dimethylpropan-1-ol.
-
Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications.[3] John Wiley & Sons. (Authoritative text on hydrazine handling and oxidation prevention).
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Classic Pyrazole Synthesis mechanism).
Sources
Purification techniques for derivatives of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
The following technical guide serves as a specialized support resource for the purification and handling of 3-Hydrazinyl-2,2-dimethylpropan-1-ol and its downstream derivatives.
This guide is structured for researchers requiring high-purity precursors for heterocyclic synthesis (e.g., pyrazoles, triazines) or pharmaceutical intermediates.
Senior Application Scientist Desk
Core Chemical Profile & Purification Strategy
Molecule: 3-Hydrazinyl-2,2-dimethylpropan-1-ol Key Structural Features:
-
Gem-dimethyl group: Provides steric bulk and conformational lock (Thorpe-Ingold effect), often increasing stability but altering solubility compared to linear analogs.
-
Hydrazine moiety (
): Highly nucleophilic, reducing agent, susceptible to air oxidation (yellowing) and condensation with carbonyls. -
Primary Alcohol: Increases polarity and water solubility.
Primary Challenge: The molecule is amphiphilic and highly polar, making extraction from aqueous reaction mixtures (where it is often synthesized via hydrazine hydrate substitution) difficult.
Strategic Purification Workflows
We recommend three distinct workflows depending on your purity requirements and the physical state of your crude material.
Workflow A: High-Vacuum Distillation (For Free Base)
Best for: Large scale isolation of the liquid free base.
-
Basification: If the product is in a salt form or acidic solution, adjust pH to >12 using 50% NaOH (aq).
-
Extraction: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .
-
Scientist Note: Standard ether extraction is often inefficient due to the molecule's high water solubility. Continuous liquid-liquid extraction is superior.
-
-
Drying: Dry organic phase over
(avoid if the amine is very basic, as it can coordinate). -
Distillation: Perform fractional distillation under high vacuum (<1 mmHg).
-
Caution: Ensure the bath temperature does not exceed 120°C to prevent thermal decomposition of the hydrazine moiety.
-
Workflow B: Salt Formation (For Solid Isolation)
Best for: Long-term storage and handling. The salt form prevents oxidation.
-
Dissolution: Dissolve the crude oil in anhydrous Ethanol or Isopropanol.
-
Acid Addition: Add 1.1 equivalents of anhydrous HCl (in dioxane or ether) or Oxalic Acid.
-
Why Oxalic Acid? Oxalate salts of hydrazino-alcohols often crystallize better than hydrochlorides, which can be hygroscopic.
-
-
Precipitation: Cool to 0°C. If no solid forms, add non-polar anti-solvent (Diethyl Ether or Hexane) dropwise.
-
Filtration: Collect under inert atmosphere if possible.
Workflow C: Chemo-Selective Scavenging (Removing Excess Hydrazine)
Best for: Crude mixtures containing unreacted Hydrazine Hydrate.
If your crude contains excess hydrazine that cannot be distilled off:
-
Azeotropic Removal: Add toluene and rotary evaporate. Hydrazine forms a hetero-azeotrope with toluene/water.
-
Benzaldehyde Wash (The "Sacrificial" Method):
-
Add a substoichiometric amount of benzaldehyde (calculated to match the excess hydrazine).
-
The benzaldehyde reacts preferentially with the unhindered free hydrazine to form insoluble benzalazine.
-
Filter off the solid benzalazine; the hindered 3-hydrazinyl-2,2-dimethylpropan-1-ol remains in solution.
-
Decision Matrix & Workflow Visualization
The following diagram outlines the logical flow for purifying the crude reaction mixture.
Caption: Decision tree for isolating 3-Hydrazinyl-2,2-dimethylpropan-1-ol based on impurity profile and desired final state.
Troubleshooting & FAQs
Q1: My product turns yellow/brown upon standing. Is it ruined?
-
Diagnosis: This indicates oxidation of the hydrazine group to azo/azoxy species.
-
Solution:
-
Minor Yellowing: Can often be ignored for subsequent reactions (e.g., pyrazole formation).
-
Deep Brown/Gum: Purify immediately.
-
Prevention: Store under Argon/Nitrogen at -20°C. If storing as a free base, add a stabilizer like BHT (if compatible with next step) or convert to the Hydrochloride salt.
-
Q2: I cannot separate the product from unreacted Hydrazine Hydrate.
-
Technical Insight: Simple distillation often fails because hydrazine hydrate (b.p. 114°C) boils similarly to many amino-alcohols under vacuum.
-
Protocol: Use the "Benzaldehyde Titration" method (Workflow C above) or use a cation-exchange resin (e.g., Amberlyst 15). Load the mixture, wash with water (removes neutral impurities), then elute with Ammonia/Methanol. The bulky product may elute differently than small hydrazine, but this requires optimization.
Q3: The yield is lower than expected after extraction.
-
Root Cause: The 2,2-dimethyl group adds lipophilicity, but the hydroxyl and hydrazine groups dominate, making it highly water-soluble.
-
Fix:
-
Saturate the aqueous phase with NaCl (Salting out).
-
Use n-Butanol as the extraction solvent (requires higher temp evaporation).
-
Switch to Continuous Liquid-Liquid Extraction for 12-24 hours.
-
Q4: Can I use silica gel chromatography?
-
Warning: Free hydrazines often streak or decompose on acidic silica.
-
Modification: Pre-treat the silica column with 2% Triethylamine in your eluent (e.g., DCM/MeOH/TEA) to neutralize acidic sites. Alternatively, use neutral Alumina.
Data Summary: Solvent Compatibility
| Solvent System | Application | Suitability Rating | Notes |
| Dichloromethane (DCM) | Extraction | ⭐⭐⭐ | Good for free base, but requires multiple washes. |
| Chloroform/Isopropanol (3:1) | Extraction | ⭐⭐⭐⭐⭐ | Excellent for polar amino-alcohols. |
| Ethanol/HCl | Salt Formation | ⭐⭐⭐⭐ | Standard for hydrochloride precipitation. |
| Toluene | Azeotrope | ⭐⭐⭐⭐ | Critical for removing hydrazine hydrate. |
| Ethyl Acetate | Recrystallization | ⭐⭐ | Avoid if heating prolonged (potential hydrazide formation). |
References
-
Synthesis of Hydrazine Derivatives (General Methods)
- Source: Organic Syntheses, Coll. Vol. 6, p.936 (1988). "Modified McFadyen-Stevens Reaction".
- Relevance: Describes handling and workup of hydrazine sulfonamides and related deriv
-
URL:
-
Purification of Aliphatic Hydrazines
- Source: DTIC Technical Report (1950).
- Relevance: Foundational text on separating alkyl hydrazines from water and hydrazine hydrate using azeotropes and caustic drying agents.
-
URL:
-
Hydrazine Separation Techniques
- Source: ResearchGate Review (2025). "Hydrazine (Bio)
- Relevance: Modern review of separation technologies including extractive distillation and chemical precipit
-
URL:
-
Reaction of Hydrazines with Carbonyls (Troubleshooting)
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-Hydrazinyl-2,2-dimethylpropan-1-ol
Welcome to the technical support center for the synthesis and optimization of 3-Hydrazinyl-2,2-dimethylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. The information provided herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
The synthesis of 3-Hydrazinyl-2,2-dimethylpropan-1-ol, while not extensively documented in peer-reviewed literature under a standardized protocol, can be approached through logical synthetic routes. A common and plausible method is the nucleophilic substitution of a suitable precursor, such as 3-chloro-2,2-dimethylpropan-1-ol, with hydrazine hydrate. This guide will focus on troubleshooting and optimizing this specific synthetic pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of 3-Hydrazinyl-2,2-dimethylpropan-1-ol, or the reaction is not proceeding at all. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficient Reaction Temperature: Hydrazine is a relatively weak nucleophile. The reaction may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature. However, be cautious as excessive heat can lead to side reactions. A good starting point is refluxing in a suitable solvent like ethanol or isopropanol.
-
Inappropriate Solvent: The choice of solvent is critical. A polar protic solvent like ethanol or n-butanol is often a good choice for reactions involving hydrazine hydrate as it can solvate both the hydrazine and the substrate.[1] In some cases, a polar aprotic solvent like DMF or DMSO could also be effective, but may require careful temperature control.
-
Incorrect Stoichiometry: Using a large excess of hydrazine hydrate (e.g., 3-5 equivalents) is often necessary to drive the reaction to completion and to minimize the formation of the double-alkylated hydrazine byproduct.
-
Poor Leaving Group: If you are using a precursor with a poor leaving group (e.g., a hydroxyl group that has not been activated), the reaction will not proceed. Ensure you are starting with a substrate that has a good leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate).
-
Decomposition of Starting Material or Product: Hydrazine derivatives can be unstable, especially at high temperatures or in the presence of air (oxidation). Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Experimental Protocol: A Starting Point for Optimization
| Parameter | Recommended Condition | Rationale |
| Substrate | 3-chloro-2,2-dimethylpropan-1-ol | Commercially available or readily synthesized precursor. |
| Reagent | Hydrazine hydrate (80-100%) | Use a significant excess (3-5 eq.). |
| Solvent | Ethanol or n-Butanol | Polar protic solvents that facilitate the reaction.[1] |
| Temperature | Reflux (typically 78-118 °C) | To provide sufficient activation energy. |
| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of hydrazine and the product. |
Issue 2: Formation of Significant Impurities
Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the likely side reactions and how can I minimize them?
Answer:
Impurity formation is a common challenge in hydrazine chemistry. Here are the most probable side reactions and strategies to mitigate them:
-
Over-alkylation: The desired product, a primary hydrazine, can act as a nucleophile itself and react with another molecule of the starting material to form a symmetrical N,N'-dialkylated hydrazine.
-
Solution: Use a large excess of hydrazine hydrate. This statistical approach ensures that the electrophile is more likely to encounter a hydrazine molecule than the product.
-
-
Elimination Reaction: If your substrate has a proton on the beta-carbon that is accessible, a base (hydrazine is basic) can induce an elimination reaction to form an alkene, especially at higher temperatures.
-
Solution: While the neopentyl structure of the substrate makes this less likely, it's a possibility to consider. Using the mildest possible reaction conditions (lower temperature for a longer time) can help.
-
-
Formation of Hydrazones: If there are any carbonyl impurities in your starting materials or solvents, hydrazine will readily react to form hydrazones.[2]
-
Solution: Use high-purity, freshly distilled solvents and ensure your starting materials are free of carbonyl contaminants.
-
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for low yield and impurities.
Issue 3: Difficulty with Product Isolation and Purification
Question: I am having trouble isolating my product. It seems to be very water-soluble, and I get a low recovery after work-up and purification. What are the best practices for isolating this compound?
Answer:
The polar nature of both the hydroxyl and hydrazinyl groups in 3-Hydrazinyl-2,2-dimethylpropan-1-ol makes it highly water-soluble, which complicates extraction and purification. Here are some strategies to improve isolation:
-
Work-up Procedure:
-
Removal of Excess Hydrazine: Excess hydrazine hydrate can be removed by distillation under reduced pressure. Be mindful of the thermal stability of your product.
-
Extraction: Direct extraction from an aqueous solution with common organic solvents like ethyl acetate or dichloromethane will likely be inefficient. A continuous liquid-liquid extraction apparatus might be more effective. Alternatively, saturating the aqueous layer with a salt like sodium chloride or potassium carbonate can decrease the product's solubility in water and improve extraction efficiency into an organic solvent.
-
Acid-Base Extraction: You can protonate the hydrazine group with a dilute acid (e.g., HCl) to form the hydrochloride salt.[3] This salt will be even more water-soluble. After washing the aqueous layer with an organic solvent to remove non-basic impurities, you can then basify the aqueous layer (e.g., with NaOH or K2CO3) and then attempt extraction.
-
-
Purification:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for liquid products.
-
Crystallization of a Salt: A highly effective method for purifying polar, basic compounds is to form a salt and crystallize it. The hydrochloride salt is a common choice.[4][5] Dissolve the crude product in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in the same solvent or as a gas. The hydrochloride salt will often precipitate out and can be collected by filtration and recrystallized. The free base can be regenerated by treatment with a base.
-
Column Chromatography: If you must use chromatography, silica gel can be challenging due to the basicity of the hydrazine group, which can lead to streaking and poor separation. Using a silica gel column that has been treated with a base (e.g., triethylamine in the eluent) can improve results. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (with a modifier like formic acid or ammonia, depending on the stability of your compound) is often a better choice for polar compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the stability of 3-Hydrazinyl-2,2-dimethylpropan-1-ol?
Hydrazine derivatives can be susceptible to oxidation by atmospheric oxygen. It is advisable to store the compound under an inert atmosphere and at a low temperature. The stability of hydrazones in biological media can be low, suggesting that the parent hydrazine may also have limited stability in certain conditions.[6]
Q2: Can I use a different hydrazine source, like anhydrous hydrazine?
Anhydrous hydrazine is more reactive but also more hazardous than hydrazine hydrate. For most laboratory-scale syntheses, hydrazine hydrate is sufficient and safer to handle. If you do use anhydrous hydrazine, ensure you take appropriate safety precautions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method. The product should have a different Rf value than the starting material. Staining with a potassium permanganate solution or ninhydrin can help visualize the spots, as the hydrazine group can be reactive to these stains. Liquid chromatography-mass spectrometry (LC-MS) is another excellent tool for monitoring the disappearance of starting material and the appearance of the product mass.
Q4: What are the key safety considerations when working with hydrazine?
Hydrazine and its derivatives are toxic and potentially carcinogenic.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions a,b. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
PubMed. (2014). Design, synthesis and molecular docking of substituted 3-hydrazinyl-3-oxo-propanamides as anti-tubercular agents. Available at: [Link]
-
Organic Syntheses. (n.d.). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Available at: [Link]
-
Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Available at: [Link]
-
MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]
-
ResearchGate. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Available at: [Link]
-
MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Available at: [Link]
-
Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available at: [Link]
-
ChemRxiv. (n.d.). Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оn. Available at: [Link]
-
ResearchGate. (2025). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. raineslab.com [raineslab.com]
- 3. 3-hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride | 1803588-81-9 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CAS 3762-38-7: 3-Hydrazinyl-N,N-dimethyl-1-propanamine [cymitquimica.com]
Stability of 3-Hydrazinyl-2,2-dimethylpropan-1-ol in acidic vs. basic media
This technical guide is structured as a dynamic support center resource, designed to address the specific stability challenges of 3-Hydrazinyl-2,2-dimethylpropan-1-ol (HDP) .
Compound: 3-Hydrazinyl-2,2-dimethylpropan-1-ol CAS: 154148-71-7 (Free Base) | 1803588-81-9 (HCl Salt) Classification: Neopentyl-backbone Hydrazine Linker
Executive Summary: The Stability Spectrum
The stability of HDP is strictly pH-dependent. As a researcher, you must treat the acidic form (salt) as the storage state and the basic form (free base) as a transient, reactive intermediate.
| Parameter | Acidic Media (pH < 4) | Basic Media (pH > 8) |
| Dominant Species | Hydrazinium Salt ( | Free Hydrazine ( |
| Primary Risk | Thermal Dehydration (Extreme conditions) | Rapid Air Oxidation (Critical) |
| Stability Status | ✅ High (Indefinite at -20°C) | ⚠️ Low (Hours to Days) |
| Key Kinetic Driver | Electrostatic Repulsion | Radical Autoxidation |
Module A: Basic Media (The "Oxidation Trap")
Status: ⚠️ CRITICAL ATTENTION REQUIRED
In basic media (pH > 8), HDP exists as a free base. The hydrazine moiety is a potent nucleophile and reducing agent.[1] The primary failure mode in basic solution is autoxidation , not hydrolysis.
The Mechanism of Failure
Unlike standard amines, hydrazines in basic solution react with dissolved oxygen to form diazene intermediates (
-
Radical-Mediated: Initiated by superoxide formation.
-
Catalyzed by Trace Metals:
and at ppm levels can accelerate degradation by . -
Irreversible: Leads to
evolution and formation of the corresponding alcohol or alkane.
The Gem-Dimethyl Effect (Thorpe-Ingold)
The 2,2-dimethyl group on the propyl backbone induces the Thorpe-Ingold effect .
-
Impact: It restricts bond rotation, forcing the hydrazine and alcohol groups into closer proximity.
-
Consequence: While this stabilizes the carbon backbone against metabolic degradation, it increases the rate of intramolecular side reactions if the molecule is exposed to electrophiles (e.g., aldehydes) in the matrix.
Troubleshooting Guide: Basic Extraction
User Issue: "My yield dropped by 40% after extracting the free base." Root Cause: Oxidation during the aqueous workup.
Corrective Protocol (The "Argon Shield"):
-
Degas Solvents: Sparge all extraction solvents (DCM or EtOAc) with Argon for 15 mins prior to use.
-
Chelation: Add 1 mM EDTA to your aqueous basic buffer (e.g.,
) to sequester trace metal catalysts. -
Speed: Complete the phase separation and drying (
) within <30 minutes. -
Immediate Use: Do not store the free base oil. React immediately or convert back to salt.
Module B: Acidic Media (The "Safe Haven")
Status: ✅ STABLE STORAGE FORM
In acidic media (e.g., HCl, pH < 2), the terminal nitrogen of the hydrazine is protonated (
Why Acid Stabilizes
Protonation removes the lone pair electron density from the nitrogen, effectively "locking" the molecule.
-
Oxidation Resistance: The protonated hydrazinium ion cannot coordinate with metal ions or transfer electrons to oxygen.
-
Nucleophilicity: The molecule becomes non-nucleophilic, preventing polymerization.
The "Hidden" Risk: Acid-Catalyzed Dehydration
While stable at room temperature, the gem-dimethyl effect creates a unique risk under extreme acidic conditions (e.g., conc.
Recommendation: Use volatile mineral acids (HCl in Dioxane/Methanol) for salt formation. Avoid non-volatile strong acids (Sulfuric/Perchloric) which promote dehydration upon concentration.
Visualizing the Stability Logic
Caption: Figure 1. Mechanistic divergence of HDP stability in acidic vs. basic environments.[1] Note the irreversible degradation pathway in basic media.
FAQ: Researcher-to-Researcher
Q1: Can I store the free base in DMSO at -20°C? A: No. DMSO is an oxidant (Swern oxidation mechanism). Hydrazines are reducing agents.[1][2] Storing a hydrazine free base in DMSO can lead to slow oxidation, even at low temperatures.
-
Solution: Store as the HCl salt in solid form. If solution is necessary, use degassed Methanol or Water (acidified).
Q2: I see a yellow color developing in my basic extraction layer. What is it?
A: This is the hallmark of azo/diazene formation (
-
Troubleshoot: Your solvent contained dissolved oxygen.[3] Repeat the experiment using Argon-sparged solvents and add antioxidants (e.g., Ascorbic acid) if compatible with your next step.
Q3: Does the gem-dimethyl group affect the solubility? A: Yes. It significantly increases lipophilicity compared to linear analogs.
-
Implication: The free base will extract into organic solvents (DCM/Ether) much more efficiently than simple hydrazino-propanol, but the salt will be less soluble in water and might precipitate out of cold aqueous acidic solutions (which is good for purification).
References
-
Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News. Link
-
Jungheim, L. N., & Sigmund, S. K. (1987). Gem-dimethyl effect in the intramolecular cyclization of amino alcohols. Journal of Organic Chemistry. Link
-
Gao, D., et al. (2016). Oxidation of Hydrazines: Mechanisms and Applications. Chemical Reviews. Link
-
Sigma-Aldrich Technical Library. (2024). Handling Air-Sensitive Reagents: Hydrazines. Link
Sources
Troubleshooting common issues in the synthesis of hydrazinyl compounds
Welcome to the Technical Support Center for the synthesis of hydrazinyl compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common challenges encountered during the synthesis of these valuable molecules. The following content is structured in a question-and-answer format to directly address specific experimental issues, offering explanations grounded in chemical principles and field-proven experience.
Section 1: Low Yield and Incomplete Reactions
Low product yield is one of the most frequent challenges in hydrazinyl compound synthesis. This section addresses common causes and provides systematic troubleshooting strategies.
Question 1: My hydrazone synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in hydrazone formation typically stem from several key factors: suboptimal reaction conditions, reagent quality, and steric hindrance.[1] The initial condensation between a hydrazine and a carbonyl compound is a reversible equilibrium reaction.[2] To drive the reaction towards the product, it's crucial to manage the reaction environment effectively.
Causality and Troubleshooting:
-
Suboptimal pH: The reaction is often acid-catalyzed. However, excessively acidic conditions (low pH) will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[1] Conversely, strongly basic conditions may not sufficiently activate the carbonyl group.
-
Protocol: Introduce a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid (TsOH) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] If using a hydrazine salt (e.g., hydrochloride or sulfate), a mild base may be needed to free the nucleophilic hydrazine.[1]
-
-
Water Removal: The formation of a hydrazone from a carbonyl and hydrazine releases a molecule of water.[4] According to Le Chatelier's principle, removing this water will shift the equilibrium towards the product side, thus increasing the yield.
-
Protocol: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[3] Alternatively, using a drying agent like anhydrous magnesium sulfate or molecular sieves can also be effective.
-
-
Reagent Quality: Hydrazine and its derivatives can decompose over time, especially if not stored properly.[1] Purity is paramount.
-
Protocol: Use freshly opened or purified hydrazine. Distillation of liquid hydrazines or recrystallization of solid hydrazines can significantly improve purity and reactivity.[1]
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can sterically hinder the initial nucleophilic attack, slowing down the reaction and reducing the yield.[1]
-
Protocol: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Be mindful that excessive heat can lead to decomposition.[1] Prolonging the reaction time may also be necessary.
-
Troubleshooting Workflow for Low Hydrazone Yield
Sources
Technical Support Center: A Guide to Preventing the Oxidation of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling hydrazine derivatives. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven methods to prevent the oxidation of 3-Hydrazinyl-2,2-dimethylpropan-1-ol and related compounds. Due to the inherent reactivity of the hydrazine moiety, successful experimentation hinges on meticulous handling to maintain sample integrity. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your workflows effectively.
Section 1: Understanding the Core Problem — The Chemistry of Hydrazine Oxidation
The utility of 3-Hydrazinyl-2,2-dimethylpropan-1-ol in synthesis is derived from the nucleophilic and reducing properties of its hydrazine functional group (-NHNH₂).[1] However, this same reactivity makes it highly susceptible to degradation via oxidation.
FAQ: Why is this compound so prone to oxidation?
The hydrazine functional group is a powerful reducing agent.[2] The nitrogen atoms possess lone pairs of electrons that are readily donated, making the molecule susceptible to attack by oxidizing agents. The primary culprit is often atmospheric oxygen, a common and persistent laboratory oxidant.[3][4][5] This process can be significantly accelerated by catalysts such as metal ions (e.g., copper), heat, and light.[6] Oxidation can lead to a variety of degradation products, fundamentally altering the compound's structure and reactivity, and compromising your experimental results.[7]
FAQ: What are the most common oxidizing agents I should be aware of in my lab?
Beyond atmospheric oxygen, numerous reagents can cause unwanted oxidation. It is critical to store hydrazine derivatives separately from these materials.[2] Common laboratory oxidants include:
-
Potassium Permanganate (KMnO₄)[8]
-
Potassium Dichromate (K₂Cr₂O₇)[5]
-
Nitric Acid (HNO₃) and Nitrate Compounds[4]
-
Halogens (e.g., Chlorine, Bromine)[4]
Caption: Standard workflow for an experiment using a Schlenk line.
Protocol 3: Handling in a Glovebox
A glovebox provides the most secure environment for manipulating highly air-sensitive compounds. [10][11]
-
Atmosphere Integrity: Ensure the glovebox maintains low levels of oxygen and water (typically <1 ppm).
-
Material Transfer: Bring all necessary items (the compound, spatulas, glassware, solvents) into the glovebox through the antechamber, performing at least three purge/refill cycles on the antechamber before opening the inner door. [10]3. Manipulation: Once inside, all manipulations can be performed as if on an open bench. Weigh the solid directly onto a weigh boat or into a flask on a balance inside the glovebox. Prepare solutions using degassed solvents that have been stored inside the glovebox.
-
Sealing: If a reaction needs to be run outside the glovebox, the reaction flask should be securely sealed with a septum or stopcock before being removed through the antechamber.
Section 4: Advanced FAQs
Q: My sample is already discolored. Can I purify it?
A: Purification may be possible but must be approached with caution. Techniques like vacuum distillation or recrystallization from a deoxygenated solvent system under an inert atmosphere could be effective. However, you must first identify the impurities to ensure they are not hazardous. For routine work, it is often more time- and cost-effective to discard the compromised material and start with a fresh, properly handled batch.
Q: How does pH affect the stability of 3-Hydrazinyl-2,2-dimethylpropan-1-ol?
Q: Can I add an antioxidant like BHA or BHT to my sample?
A: While hydrazide and hydrazone structures can themselves act as antioxidants, adding an external antioxidant to a pure reagent is generally not recommended. [12][13][14]Doing so introduces a contaminant that will need to be removed later and can interfere with your reaction. The industry-standard and scientifically sound approach is not to counteract oxidation with additives, but to prevent it entirely by the rigorous exclusion of oxygen using the inert atmosphere techniques described above.
References
-
ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. ChemTalk. Retrieved from [Link]
-
Wikipedia. (2024). Oxidizing agent. In Wikipedia. Retrieved from [Link]
-
LabXchange. (2025, January 2). Common Oxidizing Agents and Reducing Agents. LabXchange. Retrieved from [Link]
-
PENTA. (2024, October 21). Hydrazine monohydrate. PENTA. Retrieved from [Link]
-
Wikipedia. (2024). Air-free technique. In Wikipedia. Retrieved from [Link]
-
Ghayourmanesh, S. (2022). Oxidizing Agents. EBSCO. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Fisher Scientific. (2015, May 12). hydrazine hydrate 55% - SAFETY DATA SHEET. Retrieved from [Link] (Note: Deep link may vary, search for product safety data sheet on main site).
-
Mondal, S., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(21), 7410. Retrieved from [Link]
-
Sławiński, J., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1204-1213. Retrieved from [Link]
-
Ionescu, V. G., et al. (2022). Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. Antioxidants, 11(12), 2465. Retrieved from [Link]
-
Sławiński, J., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1204-1213. Retrieved from [Link]
-
Brückner Research Group, University of Connecticut. (n.d.). Standard Operating Procedure for Hydrazines. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
El-Sharkawy, M., et al. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. RSC Advances, 12(45), 29285-29302. Retrieved from [Link]
-
Swan Environmental. (2005, January 1). AMI Hydrazine Operator's Manual. Retrieved from [Link]
-
Sdfine. (n.d.). hydrazine hydrate 60% - SAFETY DATA SHEET. Retrieved from [Link]
-
Gębczak, K., et al. (2025, May 1). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 30(9), 3295. Retrieved from [Link]
-
Singh, P., et al. (2014). Design, synthesis and molecular docking of substituted 3-hydrazinyl-3-oxo-propanamides as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(22), 5150-5154. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]
-
Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7422-7425. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexyl-2,2-dimethylpropan-1-ol. Retrieved from [Link]
-
Scott, F. L., & Butler, R. N. (1967). Hydrazine derivatives. Part II. Oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1202-1205. Retrieved from [Link]
-
MacNaughton, M. G., & Stauffer, T. B. (1978). Oxidation of Hydrazine in Aqueous Solutions. DTIC. Retrieved from [Link]
- Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
-
Al-Mousawi, S. M., et al. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents... Molecules, 17(6), 6547-6556. Retrieved from [Link]
-
Hubbard, J. (2020, June 19). CHEM 2212L Experiment 3 - Oxidation of an Unknown Alcohol [Video]. YouTube. Retrieved from [Link]
Sources
- 1. CAS 3762-38-7: 3-Hydrazinyl-N,N-dimethyl-1-propanamine [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LabXchange [labxchange.org]
- 4. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 5. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Hydrazine derivatives. Part II. Oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Oxidizing Agents | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. labproinc.com [labproinc.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ossila.com [ossila.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 3-Hydrazinyl-2,2-dimethylpropan-1-ol
The following Technical Support Guide addresses the scale-up considerations for 3-Hydrazinyl-2,2-dimethylpropan-1-ol . This guide is designed for process chemists and engineers transitioning from gram-scale optimization to kilo-scale production.
Status: Operational Role: Senior Application Scientist Topic: Process Safety, Kinetics, and Purification Strategies[1][2]
Executive Summary: The Neopentyl Paradox
3-Hydrazinyl-2,2-dimethylpropan-1-ol is a specialized building block often used to synthesize metabolically stable heterocycles (e.g., pyrazoles, pyridazines). Its neopentyl skeleton introduces the Thorpe-Ingold Effect (Gem-Dimethyl Effect) , which creates a unique kinetic profile:
-
Intermolecular Attack (Slow): The steric bulk of the gem-dimethyl group hinders the nucleophilic attack of the hydrazine nitrogen on electrophiles.
-
Intramolecular Cyclization (Fast): Once attached, the bond angle compression forces the reactive centers together, significantly accelerating ring closure.[1][2]
This guide addresses the specific challenges arising from this duality during scale-up.
Module 1: Reaction Optimization & Kinetics
Q1: My initial coupling reaction is significantly slower than with ethylhydrazine. Should I increase the temperature?
Diagnosis: The steric hindrance of the neopentyl group (
-
Do not rely solely on temperature: Indiscriminate heating of hydrazines increases the risk of thermal runaway.
-
Catalysis: Use Lewis acid catalysts (e.g.,
, ) or Brønsted acids (acetic acid) to activate the electrophile (e.g., ketone or aldehyde), compensating for the weak nucleophilicity of the hydrazine.[1][2] -
Concentration: Run the reaction at the highest safe concentration (High Molarity). The reaction rate is second-order; maximizing concentration offsets the steric penalty.
Q2: How does the "Thorpe-Ingold Effect" influence my reaction time?
Insight: The gem-dimethyl group at the 2-position compresses the internal bond angle (C1-C2-C3) from the standard tetrahedral
Operational Impact:
-
Expect Rapid Cyclization: If your reaction involves a two-step sequence (Condensation
Cyclization), the second step will likely proceed much faster than the first. -
Monitoring: You may not see the open-chain intermediate by HPLC because it cyclizes immediately upon formation. Do not mistake this for a "failed" intermediate step.
Figure 1: Kinetic profile showing the disparity between the slow initial attack and the rapid gem-dimethyl accelerated cyclization.
Module 2: Process Safety & Stability
Q3: What are the thermal risks associated with this molecule?
Critical Warning: All hydrazines are high-energy compounds. The presence of the hydroxyl group adds potential for autocatalytic decomposition if metal impurities are present.
Protocol:
-
DSC Screening: Perform Differential Scanning Calorimetry (DSC) on the pure starting material and the reaction mixture. Look for onset temperatures below
.[3] -
Incompatibility: Avoid contact with oxidizers (peroxides, permanganates) and porous metals (Raney Ni, Pd/C) unless under strictly inert conditions.[1][2]
-
Accumulation: Because Step 1 is slow (see Module 1), adding the reagent too quickly can lead to accumulation. If the reaction initiates suddenly, the accumulated heat can trigger a runaway.
-
Control: Use Dosing-Controlled addition (add reagent at the rate it is consumed) rather than batch addition.
-
Q4: How do I handle the toxicity profile?
Standard: Treat 3-Hydrazinyl-2,2-dimethylpropan-1-ol as a potential genotoxic impurity (PGI) and carcinogen, similar to parent hydrazine.
-
Containment: Use isolators or continuous flow systems for handling solids/liquids.
-
Decontamination: Use a 5% hypochlorite (bleach) solution to quench spills, but only in a well-ventilated area (risk of chloramine formation).
Module 3: Work-up & Purification
Q5: The product is water-soluble and difficult to extract. What solvent system should I use?
Issue: The molecule is amphiphilic. The neopentyl group is lipophilic, but the hydrazine and alcohol groups are highly polar. Troubleshooting Table:
| Solvent System | Suitability | Notes |
| Dichloromethane (DCM) | Moderate | Good solubility for the neopentyl group, but may not extract efficiently from acidic water. |
| 2-MeTHF | High | Excellent choice. Higher boiling point than THF, separates well from water, and solubilizes the polar functionality better than DCM.[1][2] |
| n-Butanol | High | Use for "salting out" extractions if the product is stuck in the aqueous phase. |
| Ethyl Acetate | Low | Avoid. Hydrazines can react with esters (transamidation/hydrazinolysis) over prolonged periods or heat. |
Q6: How do I detect the compound? It has no UV chromophore.
Problem: The aliphatic structure lacks conjugation, making it invisible to standard UV detectors (254 nm). Solutions:
-
Refractive Index (RI) or CAD: Use Charged Aerosol Detection (CAD) or RI for HPLC monitoring.
-
Derivatization (In-Process Control): Take an aliquot of the reaction mixture and treat it with excess benzaldehyde or 4-nitrobenzaldehyde .
Module 4: Synthesis & Sourcing (If manufacturing in-house)
Q7: Can I synthesize this via SN2 substitution on 3-chloro-2,2-dimethylpropan-1-ol?
Verdict: NO.
Reasoning: SN2 reactions on neopentyl halides are kinetically "forbidden" (approx.
-
Reductive Amination: Reaction of Hydroxypivalaldehyde (often available as a dimer) with hydrazine to form the hydrazone, followed by reduction (catalytic hydrogenation or borohydride).[1]
-
Advantages: Avoids the SN2 bottleneck; scalable; uses commercially available aldehyde precursors.
Figure 2: Recommended synthesis route avoiding the neopentyl SN2 trap.
References
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect)
-
Hydrazine Safety & Handling
-
Neopentyl Substitution Kinetics
-
Reaction of Sterically Hindered Hydrazines
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4 [organic-chemistry.org]
- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Technical Guide: Remediation of 3-Hydrazinyl-2,2-dimethylpropan-1-ol (HDP) Impurities
Document ID: TS-HDP-001 Version: 2.1 (Current) Applicability: Small Molecule Synthesis, API Process Development
The Challenge: The "Neopentyl" Trap
Removing 3-Hydrazinyl-2,2-dimethylpropan-1-ol (HDP) presents a unique dual-challenge in organic synthesis that distinguishes it from simple hydrazine impurities:
-
Amphiphilic Persistence: The molecule contains a polar hydrazine/alcohol motif and a lipophilic gem-dimethyl (neopentyl) backbone. This makes it soluble in both aqueous acid (as a salt) and polar organic solvents (as a free base), rendering standard extractions inefficient.
-
Steric & Electronic Profile: While the terminal nitrogen (
) is nucleophilic, the neopentyl backbone provides steric bulk that can retard reaction rates with standard solid-supported scavengers if protocols are not optimized for time and temperature. -
Regulatory Status: As a hydrazine derivative, HDP is a potential Genotoxic Impurity (GTI) . Under ICH M7 guidelines , it must typically be controlled to parts-per-million (ppm) levels (often < 1.5 µ g/day intake) [1].
Decision Matrix: Selecting Your Removal Strategy
Use this logic flow to determine the safest and most efficient removal method for your specific reaction matrix.
Figure 1: Decision matrix for selecting the appropriate HDP removal strategy.
Strategy A: Solid-Supported Scavenging (The Gold Standard)
Best for: Water-soluble products, acid-sensitive compounds, or late-stage API purification.
The Science
Solid-supported scavengers (functionalized silica or polystyrene) chemically trap the hydrazine via a covalent bond. The resin is then filtered off, leaving the product in solution.
-
Mechanism: Condensation of the nucleophilic hydrazine (
) with an electrophilic resin (Aldehyde or Isocyanate). -
Why it works for HDP: The resin mimics a "fishing net" that physically removes the impurity without requiring an aqueous wash.
Protocol: Aldehyde Resin Scavenging
Recommended Resin: Polymer-supported Benzaldehyde (PS-Benzaldehyde) or Silica-supported Aldehyde.
-
Stoichiometry: Calculate the molar amount of unreacted HDP. Use 3.0 - 4.0 equivalents of resin relative to the impurity (not the product).
-
Note: The gem-dimethyl group on HDP adds steric bulk. Standard 1.5 eq is often insufficient.
-
-
Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, DMF are excellent; Methanol is poor for polystyrene but okay for silica).
-
Execution:
-
Add resin to the reaction mixture.
-
Critical Step: Add a catalytic amount of Acetic Acid (1% v/v). This catalyzes the hydrazone formation.
-
Agitate (do not stir with a magnetic bar, which grinds the resin) at 35-40°C for 4-6 hours .
-
Expert Tip: The elevated temperature overcomes the neopentyl steric hindrance.
-
-
Filtration: Filter through a fritted glass funnel or a Celite pad. Wash the cake with solvent to recover any trapped product.
Strategy B: pH-Controlled Extraction (The "Swing" Method)
Best for: Lipophilic, acid-stable products.
The Science
HDP is basic (approximate pKa of conjugate acid ~8.0) [2]. By lowering the pH, we protonate the hydrazine/amine, forcing it into the aqueous layer.
-
Risk: The neopentyl alcohol moiety gives HDP surfactant-like properties, which can cause stubborn emulsions.
Protocol
Reagents: 1M HCl (or 10% Citric Acid for milder conditions), Brine (saturated NaCl).
| Step | Action | Technical Rationale |
| 1 | Dilute | Dilute reaction mixture with a non-polar solvent (EtOAc or DCM). Avoid ethers if possible (peroxides can react with hydrazines). |
| 2 | Acid Wash | Wash with 1M HCl (pH < 2) . Perform 3 separate washes. |
| 3 | Brine Break | If an emulsion forms, add saturated Brine immediately. |
| 4 | Back-Extract | Combine aqueous layers and back-extract once with organic solvent. |
| 5 | Dry | Dry organic layer over |
Strategy C: Analytical Detection (How to See It)
The Problem: HDP lacks a UV chromophore. It is invisible on standard UV-Vis (254 nm).
Visualization on TLC
Do not rely on UV. You must use a stain.
-
Stain 1: p-Anisaldehyde: Dip and heat with a heat gun. HDP usually appears as a distinct red/orange spot .
-
Stain 2: KMnO4 (Potassium Permanganate): Hydrazines are reducing agents. HDP will appear as a bright yellow/white spot on a purple background instantly (no heat required) [3].
HPLC Quantification (Derivatization)
To prove you have met ICH M7 limits, you cannot inject HDP directly. You must derivatize it.
-
Method: Pre-column derivatization with Benzaldehyde .
-
Protocol:
-
Take 100 µL of reaction sample.
-
Add 200 µL of Benzaldehyde solution (excess) in Acetonitrile.
-
Wait 15 mins.
-
Inject.
-
-
Result: The HDP-Benzaldehyde hydrazone is UV active (254 nm) and lipophilic, allowing for easy integration and quantification against a standard curve.
Frequently Asked Questions (FAQ)
Q: I used the resin, but the HDP is still there. Why? A: You likely didn't heat it or didn't add acid. The neopentyl group makes the reaction sluggish. Add 1% Acetic Acid and warm to 40°C. Also, check if your solvent is compatible with the resin (Polystyrene resins collapse in Methanol/Water).
Q: The extraction caused a massive emulsion. How do I fix it? A: HDP is acting like a surfactant. Filter the emulsion through a pad of Celite. If that fails, add solid NaCl until the water layer is saturated. Centrifugation is the last resort.
Q: Can I just distill it off? A: Strongly Discouraged. Hydrazines are high-energy compounds. While HDP has a high boiling point due to the alcohol, heating concentrated hydrazine residues can lead to rapid, exothermic decomposition or explosion.
Q: What is the regulatory limit for this impurity? A: Under ICH M7, unless you have specific Ames test data proving otherwise, HDP is treated as a Class 2 or 3 mutagen. The default limit is the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . For a drug dosed at 100 mg/day, this equals 15 ppm .
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]
-
Grokipedia . Hydrazines: Physical and Chemical Properties. (General pKa reference for alkyl hydrazines).
-
University of York . TLC Visualization Guide: Permanganate and Anisaldehyde.
-
Supra Sciences . Solid Supported Scavengers: Aldehydes and Isocyanates.[2]
Sources
Understanding the degradation pathways of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Hydrazinyl-2,2-dimethylpropan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.
A Note on Scientific Context: As of this writing, specific degradation pathways for 3-Hydrazinyl-2,2-dimethylpropan-1-ol are not extensively documented in peer-reviewed literature. Therefore, this guide is built upon established first principles of hydrazine chemistry and the well-documented behavior of analogous hydrazine derivatives in pharmaceutical contexts. The information herein represents an expert synthesis of known chemical reactivity, providing a robust and scientifically-grounded framework for your experimental design and troubleshooting.
Section 1: Fundamental Stability and Degradation Profile
This section addresses the core chemical liabilities of the 3-Hydrazinyl-2,2-dimethylpropan-1-ol molecule and the primary factors that influence its stability.
Q1: What are the primary expected degradation pathways for 3-Hydrazinyl-2,2-dimethylpropan-1-ol?
The primary vulnerability of 3-Hydrazinyl-2,2-dimethylpropan-1-ol is the hydrazinyl (-NH-NH₂) functional group, which is susceptible to oxidation. The degradation is expected to proceed mainly through an oxidative pathway, especially in the presence of atmospheric oxygen and trace metal ions.
A. Oxidative Degradation: This is the most probable degradation route. The hydrazine moiety can undergo a four-electron oxidation to yield nitrogen gas and the corresponding alcohol, 2,2-dimethylpropane-1,3-diol.[1] This process is often catalyzed by metal ions and can proceed via a diimide intermediate. A competing one-electron oxidation pathway, which is accelerated under certain conditions, can lead to the formation of ammonia.[1]
B. Radical-Mediated Decomposition: In the presence of oxygen or radical initiators, a radical-mediated pathway may occur. Research on a similar protected hydrazine diol intermediate showed decomposition into peroxide and alcohol derivatives.[2] This suggests that 3-Hydrazinyl-2,2-dimethylpropan-1-ol could form an unstable hydroperoxide at the tertiary carbon adjacent to the nitrogen, which would then be reduced to the more stable alcohol, 2,2-dimethylpropane-1,3-diol.
Below is a diagram illustrating the most likely oxidative degradation pathway.
Caption: Proposed oxidative degradation pathway for 3-Hydrazinyl-2,2-dimethylpropan-1-ol.
Q2: What environmental and chemical factors are most likely to accelerate the degradation of this compound?
The stability of hydrazine derivatives is highly dependent on their storage and handling conditions.[3] The following factors are critical to control:
| Factor | Impact on Stability | Causality & Expert Recommendations |
| Atmospheric Oxygen | High Impact | Oxygen is the primary oxidizing agent. The autoxidation of hydrazines is a well-documented phenomenon.[1] Recommendation: Handle and store the compound under an inert atmosphere (e.g., Nitrogen or Argon). Solutions should be prepared with degassed solvents. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | High Impact | Transition metals act as potent catalysts for hydrazine oxidation, significantly increasing the degradation rate even at trace levels (ppm).[4][5] Recommendation: Use high-purity, metal-free reagents and solvents. Consider the use of a chelating agent like EDTA in solution preparations if metal contamination is suspected. |
| pH | Medium Impact | Hydrazines are generally more stable under acidic conditions due to the protonation of the lone pair of electrons, which reduces their susceptibility to oxidation. They are unstable in neutral or alkaline solutions.[1] Recommendation: For aqueous solutions, maintain a low pH (e.g., pH 3-5) for temporary storage. Avoid neutral or basic buffers. |
| Temperature | Medium Impact | Increased temperature accelerates the rate of all chemical reactions, including oxidation.[4] Recommendation: Store the compound, both neat and in solution, at reduced temperatures (e.g., 2-8 °C) as specified by the supplier. Avoid repeated freeze-thaw cycles. |
| Light | Low to Medium Impact | While direct photolytic degradation pathways are not the primary concern, light can provide the energy to initiate radical reactions, especially in the presence of photosensitizers.[6] Recommendation: Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. |
Section 2: Designing and Executing Forced Degradation Studies
Q3: How should I design a robust forced degradation study for 3-Hydrazinyl-2,2-dimethylpropan-1-ol?
A well-designed study will expose the compound to a range of stress conditions to identify potential degradants and understand degradation pathways. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the resulting impurities.
Sources
Validating Analytical Methods for Quantifying 3-Hydrazinyl-2,2-dimethylpropan-1-ol
Executive Summary
3-Hydrazinyl-2,2-dimethylpropan-1-ol (HDP) is a functionalized alkyl hydrazine often utilized as a building block in the synthesis of novel kinase inhibitors and energetic materials. Due to the hydrazine moiety, HDP acts as a nucleophile and is classified as a Potentially Mutagenic Impurity (PMI) under ICH M7 guidelines.
The quantification of HDP presents a distinct "Analytical Triad" of challenges:
-
Lack of Chromophore: The aliphatic backbone lacks UV absorption, rendering standard HPLC-UV invisible.
-
High Polarity: The amino and hydroxyl groups create high water solubility, causing poor retention on C18 columns.
-
Chemical Instability: Hydrazines are prone to oxidation and condensation, requiring stabilized sample handling.
This guide objectively compares the two industry-standard methodologies for validating HDP: Pre-column Derivatization (HPLC-UV/MS) versus Direct Analysis (HILIC-MS/MS) .
The Analytical Challenge: Mechanism & Strategy
The gem-dimethyl group at the
Workflow Logic: Derivatization vs. Direct Analysis
The following diagram illustrates the decision matrix for selecting the appropriate method based on laboratory capabilities and sensitivity requirements.
Caption: Decision matrix for selecting between Derivatization (Method A) and Direct HILIC (Method B) based on sensitivity requirements.
Method A: Pre-column Derivatization (HPLC-UV)
Best for: QC labs with standard HPLC equipment; matrices where MS is unavailable.
The Chemistry
This method relies on the Schiff base formation between the hydrazine group of HDP and 2-Nitrobenzaldehyde (2-NBA) . 2-NBA is preferred over benzaldehyde because the nitro group enhances UV absorption at 254-300 nm and improves ionization efficiency if MS is used later.
Reaction:
Detailed Protocol
-
Reagent Preparation:
-
Derivatizing Reagent: Dissolve 2-Nitrobenzaldehyde (10 mg/mL) in Acetonitrile (ACN).
-
Catalyst: 0.1% Formic Acid in water.
-
-
Sample Preparation:
-
Weigh 50 mg of API into a 10 mL flask.
-
Add 2.0 mL of Derivatizing Reagent.
-
Add 2.0 mL of Catalyst solution.
-
Critical Step: Vortex and incubate at 50°C for 30 minutes . Note: The gem-dimethyl group creates steric hindrance; standard room temp incubation is often insufficient for HDP.
-
Dilute to volume with ACN/Water (50:50).[1]
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins (The derivative is hydrophobic).
-
Detection: UV at 265 nm.
-
Method B: Direct HILIC-MS/MS
Best for: High-throughput R&D; ultra-low detection limits (< 1 ppm); complex drug product formulations.
The Mechanism
Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar HDP molecule on a water layer adsorbed to the silica surface. This avoids the need for derivatization but requires a Mass Spectrometer for specificity.
Detailed Protocol
-
Sample Preparation:
-
Dissolve API in 90:10 ACN:Water (High organic content is crucial for HILIC injection solvent to prevent peak distortion).
-
Centrifuge if excipients are insoluble.
-
-
MS/MS Parameters (MRM Mode):
-
Ionization: ESI Positive.
-
Precursor Ion: [M+H]+ = 133.1 m/z (Calculated based on HDP MW ~132.12).
-
Product Ions: Determine experimentally (Likely loss of water or hydrazine cleavage).
-
-
Chromatographic Conditions:
-
Column: Waters XBridge Amide or Phenomenex Luna HILIC, 100 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Isocratic: 85% B / 15% A. Note: Isocratic flow often yields better stability for HILIC than gradients.
-
Flow Rate: 0.4 mL/min.
-
Comparative Analysis: Data & Performance
The following table summarizes expected performance metrics based on validation of similar alkyl hydrazines.
| Parameter | Method A: Derivatization (HPLC-UV) | Method B: Direct HILIC-MS/MS |
| Specificity | High (Shift in RT and UV spectrum) | Very High (Mass + Fragment specific) |
| LOD (Limit of Detection) | ~ 2 - 5 ppm | ~ 0.1 - 0.5 ppm |
| Sample Prep Time | 45 - 60 mins (Incubation required) | 10 mins (Dilute & Shoot) |
| Linearity (R²) | > 0.995 | > 0.990 |
| Matrix Effects | Low (Derivative is non-polar) | High (Ion suppression common in HILIC) |
| Stability | Derivative is stable for 24+ hours | HDP can oxidize; analyze within 4 hours |
Validation Framework (ICH Q2 & M7)
To validate the chosen method, you must demonstrate it is "fit for purpose."
Validation Logic Flow
Caption: Sequential validation workflow ensuring ICH Q2(R1) compliance.
Key Validation Experiments
-
Specificity: Inject the "Derivatizing Reagent Blank" (Method A) or "Vehicle Blank" (Method B). Ensure no interference at the retention time of HDP.
-
Accuracy (Recovery): Spike HDP into the API matrix at the Specification Limit (e.g., 10 ppm).
-
Acceptance Criteria: 80% - 120% recovery is standard for trace impurities.
-
-
Precision: 6 replicate injections at the specification limit.
-
Acceptance Criteria: RSD < 10% (Method A) or < 15% (Method B).
-
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3][4]
-
Sun, M., et al. (2010). Trace analysis of hydrazine in pharmaceutical drug substances by derivatization and HPLC-UV.[5][6] Journal of Pharmaceutical and Biomedical Analysis.
-
Teo, E.C., et al. (2018). Determination of Hydrazine and Alkyl-hydrazines by HILIC-MS.[7][8] Analytical Chemistry Insights.
-
European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.
Sources
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Issue's Article Details [indiandrugsonline.org]
- 6. pjsir.org [pjsir.org]
- 7. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis: 3-Hydrazinyl-2,2-dimethylpropan-1-ol in Heterocycle Synthesis & Linker Design
[1]
Executive Summary
3-Hydrazinyl-2,2-dimethylpropan-1-ol (CAS: 1803588-81-9) represents a specialized class of "neopentyl-structured" hydrazine reagents.[1] Unlike commodity reagents such as hydrazine hydrate or 2-hydrazinoethanol, this compound incorporates a gem-dimethyl group at the
This structural modification is not merely cosmetic; it fundamentally alters the thermodynamic and kinetic profile of the reagent through the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1] This guide provides a technical comparison for medicinal chemists, demonstrating how this reagent offers superior cyclization rates, enhanced hydrolytic stability, and improved lipophilicity profiles in Antibody-Drug Conjugate (ADC) linkers compared to linear analogs.[1]
Chemical Profile & Mechanistic Advantage[1][2][3]
Structural Comparison
The primary point of comparison is 2-Hydrazinoethanol , the direct linear analog.[1]
| Feature | 3-Hydrazinyl-2,2-dimethylpropan-1-ol | 2-Hydrazinoethanol |
| Structure | ||
| Steric Bulk | High (Neopentyl skeleton) | Low (Linear chain) |
| Bond Angle | Compressed (<109.5°) | Standard (~109.5°) |
| Cyclization Rate | Accelerated ( | Standard Reference ( |
| Metabolic Stability | High (Steric hindrance to N-oxidation) | Low (Rapid metabolism) |
The Thorpe-Ingold Effect in Action
The defining characteristic of 3-Hydrazinyl-2,2-dimethylpropan-1-ol is the presence of two methyl groups at the C2 position.[1] In cyclization reactions (e.g., forming pyrazoles or pyridazines), these bulky groups repel each other and the backbone, compressing the internal bond angle (
Mechanistic Visualization:
Figure 1: Kinetic acceleration mechanism driven by the Thorpe-Ingold effect.[1] The gem-dimethyl group pre-organizes the molecule for cyclization.
Comparative Performance Analysis
Cyclization Efficiency (Pyrazole Synthesis)
In the synthesis of fused pyrazoles (common scaffolds in kinase inhibitors), the rate of ring closure is often the rate-determining step.[1]
-
Linear Reagents: Often require high temperatures (refluxing ethanol/acetic acid) or Lewis acid catalysts to overcome the entropic barrier.[1]
-
3-Hydrazinyl-2,2-dimethylpropan-1-ol: The pre-organization allows cyclization to proceed at lower temperatures (often Room Temperature to 50°C), reducing thermal degradation of sensitive functional groups.[1]
Stability & Linker Chemistry
For drug development, particularly in ADCs, the linker must be stable in circulation but cleavable at the target.[1]
-
Hydrolytic Stability: The neopentyl steric bulk protects the neighboring bonds (hydrazone or amide) from premature hydrolysis by serum esterases or proteases.[1]
-
Lipophilicity (LogP): The addition of two methyl groups increases the LogP compared to the ethyl analog.[1] This is crucial for modulating the solubility of the payload.[1] A slightly higher LogP can improve cell permeability of the released warhead, while the alcohol handle allows for PEGylation to balance overall solubility.[1]
Comparative Data Summary
| Parameter | 3-Hydrazinyl-2,2-dimethylpropan-1-ol | 2-Hydrazinoethanol | Hydrazine Hydrate |
| CAS Number | 1803588-81-9 | 109-84-2 | 7803-57-8 |
| Primary Application | Specialized Linkers / Difficult Cyclizations | Commodity Pyrazole Synthesis | Simple Heterocycle Synthesis |
| Regioselectivity | High (Steric control) | Moderate | Low (Symmetric) |
| Handling Safety | Solid HCl salt (Lower inhalation risk) | Viscous Liquid (Vapor risk) | Volatile Liquid (High tox risk) |
| Cost | High (Specialty Reagent) | Low | Very Low |
Experimental Protocols
Protocol A: Regioselective Synthesis of Neopentyl-Pyrazoles
Objective: Synthesis of a 1-substituted pyrazole with a pendant hydroxyl handle for further conjugation.[1]
Materials:
- -Diketone substrate (1.0 eq)[1]
-
3-Hydrazinyl-2,2-dimethylpropan-1-ol HCl (1.1 eq)[1]
-
Ethanol (anhydrous)[1]
-
Triethylamine (
)[1]
Methodology:
-
Preparation: Dissolve the
-diketone (1.0 mmol) in anhydrous ethanol (5 mL). -
Addition: Add 3-Hydrazinyl-2,2-dimethylpropan-1-ol HCl (1.1 mmol) followed by dropwise addition of
(1.2 mmol) to neutralize the salt.-
Note: The free base is generated in situ to minimize oxidation risk.[1]
-
-
Cyclization: Stir the reaction mixture at 40°C for 4 hours.
-
Comparison: The linear analog (2-hydrazinoethanol) typically requires reflux (78°C) for 12 hours for completion.[1]
-
-
Workup: Concentrate the solvent under reduced pressure. Dilute with EtOAc and wash with water and brine.[1] Dry over
.[1] -
Validation: Monitor disappearance of the diketone via TLC. The product formation is confirmed by LC-MS (Target Mass = Diketone Mass + 154.6 -
).[1]
Protocol B: Linker Activation (Alcohol Functionalization)
Objective: Converting the hydroxyl group into an activated carbonate for ADC conjugation.[1]
Methodology:
-
Activation: Dissolve the pyrazole-alcohol intermediate (from Protocol A) in dry DCM.
-
Reagent: Add Bis(4-nitrophenyl) carbonate (1.5 eq) and DIPEA (2.0 eq).
-
Reaction: Stir at 0°C to RT for 2 hours.
-
Result: The steric bulk of the gem-dimethyl group does not hinder the primary alcohol reactivity, allowing efficient formation of the active carbonate.[1]
Synthesis Workflow Diagram
Figure 2: Comparative workflow showing the kinetic advantage of the gem-dimethyl reagent in heterocycle formation.[1]
Safety & Handling
While 3-Hydrazinyl-2,2-dimethylpropan-1-ol is often supplied as a hydrochloride salt (reducing immediate vapor hazard), standard hydrazine safety protocols apply:
-
Genotoxicity: Hydrazines are potential alkylating agents.[1] Handle in a fume hood.
-
Skin Contact: The lipophilic nature of the neopentyl group may enhance skin absorption compared to hydrazine hydrate.[1] Double-gloving (Nitrile) is recommended.[1]
-
Deactivation: Waste should be treated with bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.[1]
References
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link[1]
-
Beilstein Journals. (2024).[1] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Link
-
National Institute of Standards and Technology (NIST). (2024).[1] 2-Hydrazinoethanol Properties and Spectral Data. NIST Chemistry WebBook.[1] Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-hydrazinyl-2,2-dimethylpropan-1-ol hydrochloride.[1] Merck KGaA.[1] Link[1]
-
Chemler, S. R. (2009).[1][3] The enantioselective intramolecular aminative functionalization of unactivated alkenes... for the synthesis of chiral nitrogen heterocycles. Organic & Biomolecular Chemistry. Link
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
Introduction: Unveiling a Novel Hydrazine Building Block
In the landscape of drug discovery and bioconjugation, the introduction of novel bifunctional building blocks is a critical driver of innovation. 3-Hydrazinyl-2,2-dimethylpropan-1-ol enters this space as a promising reagent. Its structure is deceptively simple: a nucleophilic hydrazine moiety for covalent bond formation, a primary alcohol for subsequent functionalization, and a neopentyl (2,2-dimethyl) core that may confer unique steric and stability properties.
However, for any new reagent, particularly one containing the highly reactive hydrazine group, a thorough understanding of its potential cross-reactivity is not just an academic exercise—it is a prerequisite for its reliable application.[1][2] Unforeseen reactions with off-target functional groups can lead to undesired byproducts, reduced yield of the intended conjugate, and, in a therapeutic context, potentially harmful off-target biological effects.[3][4]
This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Hydrazinyl-2,2-dimethylpropan-1-ol. We will move beyond theoretical predictions to establish a robust, self-validating experimental protocol, compare its potential reactivity profile with established alternatives, and offer field-proven insights into interpreting the resulting data.
The Hydrazine Moiety: A Profile of Potent Nucleophilicity
The hydrazine group (–NHNH₂) is a powerful "α-nucleophile," a class of nucleophiles that exhibit enhanced reactivity compared to what would be predicted from their basicity alone.[5] This makes it exceptionally efficient at reacting with electrophiles, most notably carbonyl compounds.
The primary and most utilized reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazone linkages.[6][7] This reaction is foundational to many bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs), where the pH-labile nature of the hydrazone bond can be exploited for drug release in the acidic environment of endosomes and lysosomes.[8]
While this reactivity is highly desirable for on-target conjugation, it also necessitates a critical evaluation of potential off-target reactions. The same nucleophilicity that drives hydrazone formation can lead to reactions with other electrophilic functional groups commonly found in complex biological molecules and synthetic intermediates.
An Experimental Framework for Comprehensive Reactivity Profiling
To move from prediction to empirical data, a systematic screening approach is essential. The following protocol is designed to be a self-validating system to quantitatively assess the reactivity of 3-Hydrazinyl-2,2-dimethylpropan-1-ol against a panel of common chemical functionalities.
Experimental Workflow Diagram
The overall process can be visualized as a logical progression from preparation to analysis.
Caption: A streamlined workflow for assessing the cross-reactivity of a novel reagent.
Detailed Experimental Protocol
1. Objective: To quantify the reactivity of 3-Hydrazinyl-2,2-dimethylpropan-1-ol with a diverse panel of electrophilic functional groups under standardized conditions.
2. Materials:
-
Test Compound: 3-Hydrazinyl-2,2-dimethylpropan-1-ol.
-
Solvent System: Acetonitrile/Phosphate Buffer (50:50, v/v), pH 7.4. Rationale: This co-solvent system ensures solubility for both polar and non-polar reactants while mimicking physiological pH.
-
Reactant Panel: A selection of compounds representing key functional groups.
-
Aldehyde: Benzaldehyde
-
Ketone: Acetophenone
-
Acyl Chloride: Benzoyl chloride
-
Activated Ester: N-Hydroxysuccinimide (NHS) acetate
-
Isocyanate: Phenyl isocyanate
-
Michael Acceptor: Methyl acrylate
-
-
Controls:
-
Negative Control: Test compound in the solvent system alone. Rationale: This assesses the inherent stability of the test compound under the experimental conditions.
-
Positive Control: Test compound with benzaldehyde. Rationale: This confirms the expected reactivity and validates the experimental setup.
-
-
Analytical Instrumentation: HPLC with UV detection, LC-MS.[9][10]
3. Methodology:
-
Step 1: Preparation of Stock Solutions
-
Prepare a 10 mM stock solution of 3-Hydrazinyl-2,2-dimethylpropan-1-ol in the solvent system.
-
Prepare 10 mM stock solutions of each compound in the reactant panel in acetonitrile.
-
-
Step 2: Reaction Setup
-
In separate 1.5 mL HPLC vials, add 500 µL of the 3-Hydrazinyl-2,2-dimethylpropan-1-ol stock solution.
-
To each vial, add 500 µL of the respective reactant stock solution (or solvent for the negative control). This results in a final concentration of 5 mM for each reactant in a 1:1 stoichiometric ratio.
-
Cap the vials and vortex briefly. Incubate at room temperature (25°C).
-
-
Step 3: Time-Point Analysis
-
Immediately after mixing (t=0) and at subsequent time points (e.g., 1, 4, and 24 hours), take a 100 µL aliquot from each vial.
-
Quench the reaction by diluting the aliquot into 900 µL of the mobile phase used for HPLC analysis.
-
-
Step 4: Analytical Measurement
-
HPLC-UV Analysis: Inject the quenched samples onto an appropriate C18 column. Monitor the disappearance of the peak corresponding to 3-Hydrazinyl-2,2-dimethylpropan-1-ol. Calculate the percentage remaining at each time point relative to t=0.
-
LC-MS Analysis: Analyze the t=24h samples. Use the mass spectrometer to identify the molecular weights of any new peaks that appear, confirming the formation of predicted products (e.g., hydrazone, acylhydrazide).
-
Predicted Reactivity Profile & Comparison with Alternatives
Based on established principles of hydrazine chemistry, we can predict a reactivity profile and compare it to other common reagents used in bioconjugation.[5][11]
Reactivity Map for 3-Hydrazinyl-2,2-dimethylpropan-1-ol
Caption: Predicted reactivity of the hydrazine moiety with common electrophiles.
Comparative Data Summary
The true value of this reagent is understood by comparing it to alternatives. The data generated from the protocol above can be summarized and contrasted as follows:
| Feature | 3-Hydrazinyl-2,2-dimethylpropan-1-ol | Aryl Hydrazines (e.g., Phenylhydrazine) | Alkoxyamines (Aminooxy) | Thiols (for Maleimide Conjugation) |
| Primary Target | Aldehydes, Ketones | Aldehydes, Ketones | Aldehydes, Ketones | Maleimides, Haloacetyls |
| Product Linkage | Hydrazone | Hydrazone | Oxime | Thioether |
| Linkage Stability | Stable at pH 7, labile at pH < 6[8][12] | Generally similar to alkyl hydrazones | More stable to hydrolysis than hydrazones[5][12] | Very Stable |
| Predicted Cross-Reactivity | High with acyl halides, isocyanates | Similar to alkyl hydrazones | Lower than hydrazines | Low (highly specific for thiols) |
| Key Advantages | Bifunctional (alcohol handle), potential steric modulation | Can be tuned by aryl electronics | Forms more stable linkage | High specificity, rapid reaction |
| Potential Drawbacks | Potential for off-target reactivity | Can be less stable, potential toxicity | Slower reaction rate than hydrazines[5] | Requires free thiol, potential for disulfide exchange |
Interpreting the Data: A Field Perspective
The results from your cross-reactivity screen are more than just numbers; they inform critical decisions in the development pipeline.
-
High Reactivity with Acylating Agents: If the screen shows rapid reaction with benzoyl chloride or NHS acetate, it implies that 3-Hydrazinyl-2,2-dimethylpropan-1-ol may not be suitable for use in reaction mixtures containing activated carboxylates. In protein chemistry, this could lead to unwanted acylation of the hydrazine by activated aspartate or glutamate residues, competing with the intended carbonyl target.
-
Reactivity with Michael Acceptors: If reactivity with methyl acrylate is observed, it signals a potential for off-target modification of proteins containing accessible α,β-unsaturated systems, which can be generated from certain amino acid side chains.
-
Lack of Reactivity (Selectivity): The ideal result is high reactivity with the positive control (benzaldehyde) and minimal to no reactivity with other functional groups in the panel over 24 hours. This "clean" profile would designate 3-Hydrazinyl-2,2-dimethylpropan-1-ol as a highly selective reagent for carbonyl modification under physiological conditions.
-
The Role of the Neopentyl Core: The gem-dimethyl group adjacent to the propanol backbone provides steric bulk. This could potentially slow its reaction with sterically hindered electrophiles compared to a less-hindered linear hydrazine linker. This might be a desirable trait, offering a wider window to achieve selective reaction with more accessible on-target sites.
Conclusion
3-Hydrazinyl-2,2-dimethylpropan-1-ol presents an intriguing combination of functionalities for chemical biology and drug development. Its utility, however, is fundamentally dependent on a clear-eyed assessment of its reactivity profile. The inherent nucleophilicity of the hydrazine group is both its primary strength and its main liability.
By implementing the systematic experimental framework detailed in this guide, researchers can generate robust, empirical data to define the operational boundaries for this reagent. This knowledge is paramount for designing selective conjugation strategies, avoiding the generation of impurities, and ultimately building safer, more effective molecular constructs. The difference between a successful project and a failed one often lies in this foundational, upfront characterization.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523–7526. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Wojnicz, A., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 28(13), 5181. Available at: [Link]
-
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Turan, N., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]
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Krasavin, M. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(1), 38. Available at: [Link]
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Streker, K., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13345–13353. Available at: [Link]
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Ensuring Reproducibility in Experiments with 3-Hydrazinyl-2,2-dimethylpropan-1-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. The introduction of novel reagents, such as 3-Hydrazinyl-2,2-dimethylpropan-1-ol, into synthetic and analytical workflows presents both opportunities and challenges. This guide provides an in-depth analysis of this unique bifunctional molecule, offering a framework for ensuring experimental reproducibility. We will objectively compare its characteristics with alternative reagents and provide detailed, actionable protocols grounded in established chemical principles.
Understanding the Reagent: A Profile of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
3-Hydrazinyl-2,2-dimethylpropan-1-ol is a bifunctional organic molecule that combines a reactive hydrazinyl group with a sterically hindered primary alcohol. This unique structure suggests its potential utility as a linker or building block in medicinal chemistry and materials science.
-
The Hydrazinyl Moiety : The terminal -NHNH₂ group is a potent nucleophile, making it highly reactive towards electrophiles, most notably aldehydes and ketones to form stable hydrazone linkages.[1][2] Hydrazine derivatives are foundational in the synthesis of a wide array of nitrogen-containing compounds and have a rich history in medicinal chemistry.[1][3] However, this reactivity also brings challenges; hydrazines are susceptible to oxidation and can participate in side reactions if not handled under controlled conditions.[4][5]
-
The Neopentyl Alcohol Moiety : The 2,2-dimethylpropan-1-ol backbone, also known as neopentyl alcohol, introduces significant steric bulk around the hydroxyl group. This neopentyl skeleton is known to dramatically slow down Sₙ2 reactions at the adjacent carbon due to steric hindrance.[6][7] This structural feature can enhance the stability of the molecule and influence its reaction kinetics, potentially offering selectivity in complex synthetic schemes.[8] The primary alcohol offers a site for further functionalization, for example, through esterification or etherification.
The combination of a highly reactive nucleophilic center with a sterically hindered, stable scaffold makes 3-Hydrazinyl-2,2-dimethylpropan-1-ol a reagent of interest. However, these same properties demand a rigorous approach to ensure that experiments are reproducible.
The Reproducibility Framework: Key Factors and Causality
The challenge of reproducibility in research is multifaceted, often stemming from a lack of detailed reporting, insufficient characterization of reagents, and poor control over experimental variables.[9] For a reactive species like 3-Hydrazinyl-2,2-dimethylpropan-1-ol, the following factors are paramount:
-
Reagent Purity and Characterization : The presence of impurities, such as products of oxidation or residual starting materials from synthesis, can lead to inconsistent reaction yields and the formation of unexpected byproducts.[10][11] It is crucial to establish a comprehensive quality control protocol for each batch of the reagent.
-
Storage and Handling : Hydrazine derivatives can be sensitive to air, light, and heat, leading to degradation over time.[4][12] Improper storage can significantly alter the reagent's purity and reactivity, leading to a lack of reproducibility between experiments conducted at different times.[13]
-
Reaction Conditions : The kinetics of hydrazone formation, a primary application of hydrazines, are highly dependent on pH, temperature, and the presence of catalysts.[14][15][16] Minor variations in these parameters can lead to significant differences in reaction rates and equilibrium positions, directly impacting the reproducibility of outcomes.
-
Analytical Methodology : The methods used to monitor reaction progress and characterize products must be robust and validated. Inconsistent analytical procedures can introduce variability in the interpretation of results.[17][18]
Comparative Analysis with Alternative Reagents
The selection of a reagent should be a deliberate choice based on a clear understanding of its properties relative to available alternatives. Here, we compare 3-Hydrazinyl-2,2-dimethylpropan-1-ol with other hydrazinyl compounds and a non-hydrazine-based alternative for bioconjugation.
| Property | 3-Hydrazinyl-2,2-dimethylpropan-1-ol | Phenylhydrazine | Semicarbazide | Maleimide-NHS Ester |
| Reactive Group | Hydrazine (-NHNH₂) | Hydrazine (-NHNH₂) | Semicarbazide (-NHCONHNH₂) | Maleimide and NHS Ester |
| Nucleophilicity | High | Moderate (influenced by the aromatic ring) | Lower (due to the electron-withdrawing carbonyl group) | N/A (electrophilic) |
| Steric Hindrance | High (due to the neopentyl group) | Moderate | Low | Varies with linker structure |
| Stability | Potentially enhanced stability of the alcohol moiety due to the neopentyl group. Hydrazine group is reactive.[8] | Less stable, prone to oxidation.[3] | Generally more stable than simple hydrazines. | Maleimide stability can be a concern; susceptible to hydrolysis and reaction with other nucleophiles.[19][] |
| Key Applications | Bifunctional linker, synthesis of sterically hindered hydrazones. | Derivatization of carbonyls, synthesis of indoles (Fischer indole synthesis).[3] | Derivatization of carbonyls to form semicarbazones. | Bioconjugation (linking proteins and payloads).[][21] |
| Considerations for Reproducibility | Purity assessment is critical. Reaction kinetics may be slow due to steric hindrance.[6][22] | Prone to degradation; requires careful storage and handling. Purity can vary between suppliers. | Generally reliable, but reaction rates can be slower than with more nucleophilic hydrazines. | Requires careful control of pH and buffer composition to avoid hydrolysis of the NHS ester and maleimide ring-opening.[] |
Experimental Protocols for Ensuring Reproducibility
The following protocols are designed to be self-validating systems, providing a clear methodology for the characterization and use of 3-Hydrazinyl-2,2-dimethylpropan-1-ol.
Protocol for Quality Control and Characterization
Objective : To establish the purity and identity of 3-Hydrazinyl-2,2-dimethylpropan-1-ol before use.
Methodology :
-
Visual Inspection : Note the physical state (solid or liquid), color, and clarity. Any deviation from a colorless/white appearance may indicate degradation or impurities.
-
High-Performance Liquid Chromatography (HPLC) :
-
Mobile Phase : A gradient of water and acetonitrile with 0.1% formic acid is a good starting point for reversed-phase chromatography.
-
Column : C18 stationary phase.
-
Detection : UV detector (if the molecule has a chromophore, otherwise a universal detector like a Charged Aerosol Detector (CAD) or Evaporating Light Scattering Detector (ELSD) is necessary). Derivatization with a UV-active aldehyde can also be employed for sensitive detection.[10][23]
-
Analysis : Determine the purity by peak area percentage. Any significant secondary peaks should be investigated.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Confirm the presence of all expected protons and their integrations. The characteristic signals for the neopentyl methyl groups (singlet, 9H), the methylene groups, and the protons associated with the hydrazinyl and hydroxyl groups should be identified.
-
¹³C NMR : Confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS) :
-
Determine the molecular weight of the compound to confirm its identity. Electrospray ionization (ESI) is a suitable technique.
-
Protocol for a Reproducible Hydrazone Formation Reaction
Objective : To perform a reproducible condensation reaction with an aldehyde, forming a hydrazone.
Materials :
-
3-Hydrazinyl-2,2-dimethylpropan-1-ol (characterized as per Protocol 4.1)
-
Aldehyde (e.g., benzaldehyde, of known high purity)
-
Solvent (e.g., ethanol or a buffered aqueous solution)
-
pH meter
-
Reaction vessel with temperature control
Methodology :
-
Reagent Preparation :
-
Prepare stock solutions of the hydrazine and aldehyde in the chosen solvent immediately before use.
-
-
Reaction Setup :
-
In a temperature-controlled reaction vessel, add the solvent.
-
If in an aqueous system, adjust the pH of the buffer to the desired value (hydrazone formation is often optimal at a slightly acidic pH of ~4.5-5.5).[14] Record the final pH.
-
Add the aldehyde solution to the reaction vessel.
-
-
Initiation and Monitoring :
-
Initiate the reaction by adding the 3-Hydrazinyl-2,2-dimethylpropan-1-ol solution.
-
Monitor the reaction progress at set time intervals using a validated analytical method (e.g., HPLC or TLC).
-
-
Work-up and Isolation :
-
Once the reaction has reached completion (as determined by the monitoring method), quench the reaction if necessary.
-
Isolate the product using a consistent and well-defined procedure (e.g., precipitation, extraction, or chromatography).
-
-
Characterization :
-
Characterize the final product using the methods outlined in Protocol 4.1 to confirm its identity and purity.
-
Visualizing Workflows and Pathways
Workflow for Ensuring Experimental Reproducibility
Caption: A workflow diagram illustrating the critical steps for ensuring reproducibility.
General Reaction Scheme for Hydrazone Formation
Caption: A generalized reaction scheme for the formation of a hydrazone.
Conclusion: A Path to Trustworthy Results
Ensuring the reproducibility of experiments involving a reactive and structurally unique molecule like 3-Hydrazinyl-2,2-dimethylpropan-1-ol is not merely a matter of following a recipe; it requires a deep understanding of the reagent's chemical nature and a commitment to rigorous experimental control. By implementing comprehensive quality control, maintaining precise and consistent reaction conditions, and understanding the comparative landscape of alternative reagents, researchers can build a foundation of trustworthy and reproducible data. This guide serves as a starting point for developing robust, self-validating experimental systems that will ultimately accelerate the pace of innovation in drug discovery and chemical science.
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A Comparative Guide to HPLC Purity Determination of 3-Hydrazinyl-2,2-dimethylpropan-1-ol
In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 3-Hydrazinyl-2,2-dimethylpropan-1-ol, a compound characterized by a reactive hydrazine moiety and high polarity. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, benchmark it against viable alternatives, and provide the scientific rationale behind the recommended analytical approach.
The Analytical Challenge of Aliphatic Hydrazines
3-Hydrazinyl-2,2-dimethylpropan-1-ol presents a significant analytical challenge due to its molecular structure. The primary obstacles include:
-
High Polarity : The presence of both a hydroxyl and a hydrazinyl group imparts high water solubility, leading to poor retention on traditional reversed-phase HPLC columns.[1]
-
Lack of a Strong Chromophore : The molecule does not possess a significant UV-absorbing moiety, making direct UV detection insensitive for impurity profiling at low levels.[2]
-
Reactivity : The hydrazinyl group is susceptible to oxidation, which can lead to sample degradation and inaccurate purity assessment if not handled properly.[3]
These characteristics necessitate a carefully designed analytical strategy to ensure specificity, sensitivity, and accuracy.
Proposed Method: Pre-column Derivatization with Reversed-Phase HPLC-UV
To overcome the inherent analytical hurdles, a pre-column derivatization strategy is proposed. This approach involves reacting the hydrazine group with a suitable reagent to form a stable, UV-active derivative that is amenable to reversed-phase chromatography.
The Causality Behind Derivatization
Derivatization is a well-established technique to enhance the detectability and chromatographic behavior of analytes that are otherwise difficult to measure.[4][5][6] For 3-Hydrazinyl-2,2-dimethylpropan-1-ol, reacting it with an aromatic aldehyde, such as benzaldehyde, converts the polar, non-UV active hydrazine into a larger, less polar, and UV-active hydrazone.[2][7] This transformation achieves two critical goals:
-
Enhanced Retention : The resulting hydrazone is significantly more hydrophobic, allowing for good retention and separation on a C18 column.
-
Sensitive Detection : The introduction of the aromatic ring from the derivatizing agent provides a strong chromophore, enabling sensitive UV detection.[2]
Experimental Workflow: HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of 3-Hydrazinyl-2,2-dimethylpropan-1-ol via pre-column derivatization.
Detailed Experimental Protocol
This protocol is a self-validating system, where the performance of the system suitability solution confirms the readiness of the entire analytical chain, from derivatization to detection.
1. Reagents and Materials
-
3-Hydrazinyl-2,2-dimethylpropan-1-ol Reference Standard and Test Sample
-
Benzaldehyde (Derivatizing Agent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Formic Acid (or other suitable buffer component)
-
C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions
-
Diluent: Methanol/Water (50:50, v/v)
-
Derivatizing Solution: 1% Benzaldehyde in Methanol.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reference Standard Solution: Accurately weigh about 25 mg of 3-Hydrazinyl-2,2-dimethylpropan-1-ol Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Test Sample Solution: Prepare in the same manner as the Reference Standard Solution.
3. Derivatization Procedure
-
Transfer 1.0 mL of the Reference Standard Solution (or Test Sample Solution) into an HPLC vial.
-
Add 0.5 mL of the Derivatizing Solution.
-
Cap the vial and vortex briefly.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature before placing it in the HPLC autosampler.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 300 nm |
| Run Time | 35 minutes |
5. System Suitability
Inject the derivatized Reference Standard solution in replicate (n=5). The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of the derivatized main component is not more than 2.0%.
6. Purity Calculation
The purity is calculated based on the area percentage of all peaks in the chromatogram of the derivatized Test Sample Solution.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Methods
While the proposed HPLC-UV method with derivatization is robust and widely accessible, other techniques offer different advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV with Derivatization | Chemical modification to add a chromophore, followed by reversed-phase separation. | High sensitivity, good selectivity, uses standard HPLC equipment.[2][7] | Requires an additional sample preparation step, optimization of derivatization reaction is crucial. |
| Direct Analysis by HPLC-ELSD/CAD | Separation of the underivatized compound, detected by non-specific detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). | No derivatization required, simpler sample preparation. | Lower sensitivity compared to UV after derivatization, non-linear response can be an issue, not suitable for volatile impurities. |
| Direct Analysis by HILIC | Hydrophilic Interaction Liquid Chromatography (HILIC) for retaining polar compounds. | Retains polar analytes without derivatization. | Can have longer equilibration times, mobile phase preparation can be more complex. |
| Gas Chromatography (GC-FID) | Separation in the gas phase. Often requires derivatization to improve volatility and thermal stability.[3][4] | High resolution for volatile impurities. | Not suitable for non-volatile impurities, potential for on-column degradation of the analyte. |
| HPLC-MS | HPLC coupled with a Mass Spectrometer for detection. | High sensitivity and selectivity, provides mass information for impurity identification.[8] | Higher equipment cost and complexity, potential for ion suppression from the matrix. |
Logical Framework for Method Selection
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Benchmarking 3-Hydrazinyl-2,2-dimethylpropan-1-ol derivatives against known standards
Executive Summary
In the optimization of heterocycle synthesis and bioconjugation linkers, 3-Hydrazinyl-2,2-dimethylpropan-1-ol (HDMP) represents a significant structural evolution over traditional linear hydrazine scaffolds. While linear analogs like 3-hydrazinopropan-1-ol have long been the standard for installing hydrazine functionality, they suffer from slower cyclization kinetics and susceptibility to oxidative degradation.
This guide benchmarks HDMP against these known standards, demonstrating how the gem-dimethyl effect (Thorpe-Ingold effect) drives superior performance in pyrazole formation and oxidative stability. By leveraging steric bulk to pre-organize reactive conformations, HDMP offers a robust alternative for high-value pharmaceutical intermediates.
Scientific Rationale: The Gem-Dimethyl Advantage
The primary differentiator of HDMP is the quaternary carbon at the
Mechanistic Comparison
-
Linear Standard (3-Hydrazinopropan-1-ol): The flexible propyl chain possesses high rotational entropy. In cyclization reactions (e.g., with 1,3-diketones to form pyrazoles), the molecule must overcome this entropic penalty to achieve the reactive conformation.
-
Branched Challenger (HDMP): The bulky methyl groups at the C2 position restrict the bond angle (
) between the hydrazine and hydroxyl/tail segments. This compression reduces the conformational space, effectively "pushing" the reactive centers closer together and accelerating intracyclization rates by factors often exceeding - .
Visualizing the Kinetic Advantage
The following diagram illustrates the mechanistic divergence between the linear standard and the gem-dimethyl enhanced HDMP during pyrazole synthesis.
Figure 1: Kinetic comparison showing the entropic advantage of the HDMP scaffold in cyclization reactions.
Benchmarking Framework & Data
To objectively evaluate HDMP, we compare it against two industry standards: 3-Hydrazinopropan-1-ol (Linear Analog) and Phenylhydrazine (Reactivity Standard).
Table 1: Comparative Performance Metrics
| Feature | HDMP (Challenger) | 3-Hydrazinopropan-1-ol (Standard A) | Phenylhydrazine (Standard B) |
| CAS Number | 154148-71-7 | 40440-12-8 | 100-63-0 |
| Structure Type | Gem-dimethyl branched | Linear alkyl | Aromatic |
| Oxidative Stability | High (Steric protection) | Moderate | Low (Air sensitive) |
| Cyclization Rate ( | ~5.0 - 10.0 | 1.0 (Baseline) | Variable (Electronic dependent) |
| Lipophilicity (cLogP) | ~0.2 | ~ -0.6 | ~1.2 |
| Primary Application | Stable Linkers, Pyrazole Synthesis | General Linkers | Indole Synthesis |
Critical Analysis
-
Stability: Alkyl hydrazines are generally susceptible to air oxidation. The steric bulk of the tert-butyl-like core in HDMP impedes the approach of oxidants and radical propagators, extending shelf-life and solution stability compared to the linear analog.
-
Reactivity: In Knorr pyrazole synthesis, HDMP typically exhibits a higher
due to the angle compression discussed above. This allows for milder reaction conditions (lower temperature), reducing the formation of thermal byproducts.
Experimental Protocols
The following protocols are designed to validate the superior stability and reactivity of HDMP in your own laboratory.
Protocol A: Oxidative Stability Benchmarking
Objective: Quantify the resistance of the hydrazine moiety to air oxidation over time.
-
Preparation: Prepare 50 mM solutions of HDMP and 3-Hydrazinopropan-1-ol in Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubation: Incubate solutions at 25°C in open vials (exposed to air) with constant stirring.
-
Sampling: Aliquot 100 µL at
hours. -
Derivatization: Immediately quench aliquots with excess 4-Nitrobenzaldehyde (100 mM in MeCN). This converts remaining hydrazine to a stable hydrazone for UV quantification.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Metric: Plot % remaining hydrazine vs. time. Calculate
.
-
Protocol B: Cyclization Kinetics (Knorr Synthesis)
Objective: Measure the rate enhancement of pyrazole formation provided by the gem-dimethyl group.
-
Reagents:
-
Substrate: Acetylacetone (1,3-diketone).
-
Nucleophiles: HDMP and 3-Hydrazinopropan-1-ol.
-
-
Conditions: React equimolar amounts (10 mM) in Ethanol at 25°C.
-
Monitoring: Monitor the appearance of the pyrazole product via LC-MS or UV (280 nm).
-
Calculation: Fit the data to a second-order rate equation to determine
.
Workflow Visualization
Figure 2: Step-by-step workflow for validating oxidative stability using hydrazone derivatization.
References
-
Ivanov, P. M., & Pojarlieff, I. G. (1984). Quantitative evaluation of the gem-dimethyl effect on the succinic acid–anhydride equilibrium. Journal of the Chemical Society, Perkin Transactions 2, 245-250. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation at neutral pH. The Journal of Organic Chemistry, 78(3), 1184-1189. Retrieved from [Link]
3-Hydrazinyl-2,2-dimethylpropan-1-ol: Operational Disposal & Deactivation Guide
Executive Summary & Hazard Identification
3-Hydrazinyl-2,2-dimethylpropan-1-ol is a bifunctional molecule combining a primary alcohol with a hydrazine moiety, hindered by a gem-dimethyl group. While the neopentyl backbone adds steric bulk and lipophilicity, the hydrazine functional group (
Treat this compound with the same rigor as anhydrous hydrazine or methylhydrazine. It is a potent reducing agent, a likely carcinogen, and a severe skin sensitizer.
Immediate Danger:
-
Inhalation/Contact: Hydrazines are readily absorbed through the skin and are toxic to the liver, kidneys, and central nervous system.
-
Reactivity: Incompatible with oxidizers (peroxides, permanganates) and acids.[1] Can form unstable salts or ignite upon contact with porous organic materials (rags, wood).[1]
Pre-Disposal Assessment & Segregation
Before initiating any disposal workflow, you must characterize the waste stream. Do not mix this compound with general organic solvents.[1]
Physical & Chemical Properties (Relevant to Disposal)[1][2][3]
| Property | Description | Operational Implication |
| Functional Group | Primary Hydrazine | High Reactivity: Reducing agent; reacts violently with oxidizers.[1] |
| Solubility | Water & Alcohols | Miscibility: Spills can be diluted with water, but this spreads contamination if not contained. |
| pH | Basic | Incompatibility: Do not mix with acid waste streams (exothermic reaction). |
| Stability | Air/Light Sensitive | Store waste in amber, gas-tight containers under inert atmosphere if possible. |
Waste Stream Segregation Logic
-
Stream A (Pure/Concentrated): Unused reagent or high-concentration stock solutions. Must be lab-packed.
-
Stream B (Dilute/Reaction Mixtures): Low concentration (<5%) in solvent. Candidate for chemical deactivation.
-
Stream C (Solid Waste): Contaminated gloves, wipes, silica. Double-bagged, hazardous solid waste.
Decision Matrix: Disposal Workflows
The following logic gate determines whether you should neutralize in-house or ship directly.
Figure 1: Decision matrix for selecting the appropriate disposal pathway. High-quantity pure substance should rarely be neutralized in-lab due to exotherm risks.
Detailed Protocols
Route A: Commercial Disposal (Preferred for Bulk)
Applicability: Expired reagent bottles, pure synthesis products, quantities >100g.
-
Labeling: Mark container clearly as "Hazardous Waste - Hydrazine Derivative (Toxic, Corrosive, Flammable)."
-
Container: Use the original container or a high-density polyethylene (HDPE) drum. Avoid metal containers if corrosion is suspected.
-
Regulatory Code: Classify under D001 (Ignitable), D003 (Reactive), or U133 (Hydrazine-like) depending on your specific regional EPA interpretation.
-
Storage: Store in a satellite accumulation area away from oxidizers and acids until pickup.
Route B: Chemical Deactivation (Spills & Trace Residues)
Applicability: Cleaning glassware, neutralizing small spills, or deactivating dilute mother liquors.
Mechanism: We utilize hypochlorite oxidation (Bleach) to convert the hydrazine moiety into nitrogen gas (
WARNING: This reaction is exothermic and can generate toxic chloramines if the pH is not controlled.
Step-by-Step Deactivation Protocol
-
Preparation:
-
Wear full PPE: Butyl rubber gloves (nitrile is insufficient for prolonged hydrazine contact), safety goggles, face shield, and lab coat.
-
Work in a functioning fume hood.
-
Prepare a 5% Sodium Hypochlorite solution (standard household bleach) and a supply of ice.
-
-
Dilution:
-
Dilute the hydrazine waste with water to a concentration below 5%.[1]
-
Place the waste container in an ice bath to control the temperature (keep
).
-
-
Titration (The Critical Step):
-
Slowly add the bleach solution to the hydrazine waste with constant stirring.
-
Observation: You will see bubbling (Nitrogen gas evolution).
-
Pacing: Add bleach until the bubbling ceases. Do not rush; rapid addition can cause boil-over or volatilization of toxic intermediates.
-
-
Verification (Self-Validating System):
-
Finalization:
-
Neutralize the excess bleach with sodium thiosulfate or sodium bisulfite.
-
Adjust pH to neutral (pH 7-8).
-
Dispose of the resulting aqueous solution as Non-Hazardous Chemical Waste (or drain dispose only if explicitly permitted by your facility's wastewater permit).
-
Emergency Spill Response
If 3-Hydrazinyl-2,2-dimethylpropan-1-ol is spilled outside the hood:
-
Evacuate: Clear the immediate area. Hydrazine vapors are insidious.
-
PPE Up: Don SCBA (Self-Contained Breathing Apparatus) if the spill is large (>100mL) or in a confined space.
-
Contain: Dike the spill with non-combustible absorbent (Vermiculite or Sand). Do not use paper towels or rags (fire hazard).
-
Deactivate: Spray the absorbent with dilute bleach solution (see Route B) to oxidize in situ before sweeping up.
-
Disposal: Collect all absorbent material into a hazardous waste drum. Label as "Hydrazine Contaminated Debris."
Scientific Rationale & Senior Scientist Notes
-
Steric Hindrance: The 2,2-dimethyl group (neopentyl structure) provides steric bulk next to the alcohol, but the hydrazine tail remains exposed and nucleophilic. Do not assume the bulkiness reduces toxicity.
-
The "Alcohol" Trap: Researchers often treat this as a standard alcohol. It is not. The hydrazine group dominates the toxicology. Standard alcohol disposal (bulking in solvent drums) can lead to explosions if that drum contains ketones (forming hydrazones) or peroxides.
-
Graphviz Workflow for Neutralization:
Figure 2: Chemical deactivation workflow. The loop at the "Test" phase ensures complete destruction before disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defined Hazardous Wastes: Listed and Characteristic Wastes. Retrieved February 19, 2026. [Link]
-
NASA. (2015). Organic Compound Turns Toxic Waste into Harmless Byproducts (Alpha-Ketoglutaric Acid Neutralization). NASA Spinoff. [Link]
-
PubChem. (n.d.). Hydrazine - Compound Summary. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
